Betamethasone-d10 Dipropionate
Description
Contextualization of Glucocorticoid Research in Contemporary Chemical Biology and Analytical Sciences
Glucocorticoids are a class of steroid hormones indispensable in medicine due to their potent anti-inflammatory and immunosuppressive activities. nih.govbiorxiv.orgnih.gov In contemporary chemical biology, research is intensely focused on elucidating the complex molecular mechanisms through which glucocorticoid receptor (GR) ligands produce their diverse physiological effects. nih.govbiorxiv.org A significant challenge in this field is separating the remarkable therapeutic benefits of glucocorticoids from their on-target adverse effects, such as insulin (B600854) resistance and skeletal muscle atrophy. nih.govnih.govberkeley.edu This has spurred the development of chemical systems biology approaches to understand how different ligands modulate the glucocorticoid receptor's activity to achieve selective modulation of gene expression. nih.govbiorxiv.orgresearchgate.net Upon binding a ligand, the GR can translocate to the nucleus and interact with a host of coregulators to control gene expression, a process that is not yet fully understood. biorxiv.org
From the perspective of analytical sciences, the widespread use of synthetic glucocorticoids necessitates robust, sensitive, and specific methods for their quantification in biological matrices and pharmaceutical formulations. bioscientifica.comresearchgate.net The analytical challenge is significant due to the structural similarity among different steroids, the presence of endogenous counterparts, and the low concentrations often found in biological samples. bioscientifica.comsci-hub.box Consequently, advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the methods of choice, offering superior specificity and accuracy compared to traditional immunoassays. bioscientifica.comnih.gov The development and validation of these high-throughput assays are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical products. nih.govrsc.org
The Scientific Significance and Methodological Advantages of Isotopic Labeling in Pharmaceutical and Biomedical Research
Isotopic labeling, particularly the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone technique in modern pharmaceutical and biomedical research. metsol.commusechem.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. metsol.com A key advantage of using stable isotopes is their safety, as they pose no radiation risk, making them ideal for studies involving human subjects, including vulnerable populations. metsol.comresearchgate.net This technique allows researchers to trace the metabolic fate of a drug—its absorption, distribution, metabolism, and excretion (ADME)—with high precision. nih.govmusechem.com
The most significant methodological advantage of isotopic labeling is its application in conjunction with mass spectrometry (MS). nih.govresearchgate.net A stable isotope-labeled (SIL) compound is chemically identical to its unlabeled counterpart but has a distinct, higher mass. researchgate.net This mass difference allows the SIL compound to be used as an ideal internal standard (IS) in quantitative LC-MS analysis. sigmaaldrich.comwuxiapptec.com An internal standard is a compound added in a known quantity to samples to correct for analytical variability during sample preparation, chromatography, and mass spectrometric detection. wuxiapptec.comtandfonline.comijpbms.com Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same losses during extraction and co-elutes chromatographically, while being distinguishable by the mass spectrometer. wuxiapptec.combioanalysis-zone.com This co-eluting, mass-differentiated standard significantly improves the accuracy, precision, and robustness of quantitative bioanalysis by compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting components of the biological sample. wuxiapptec.comtandfonline.com
Betamethasone-d10 Dipropionate: A Specialized Research Tool and Its Academic Relevance
This compound is a deuterium-labeled version of Betamethasone (B1666872) Dipropionate, a potent synthetic glucocorticoid. lgcstandards.commedchemexpress.com In this specialized research tool, ten hydrogen atoms in the two propionate (B1217596) ester groups have been replaced with deuterium atoms. lgcstandards.comsynzeal.com This labeling does not alter the fundamental chemical structure or reactivity of the molecule but increases its molecular weight, making it an ideal internal standard for the quantitative analysis of Betamethasone Dipropionate. researchgate.netlgcstandards.com
Its primary academic and research relevance lies in its use in bioanalytical method development and validation for pharmacokinetic studies. nih.govrsc.orgspringermedizin.de Researchers utilize this compound as an internal standard in LC-MS/MS assays to precisely measure concentrations of Betamethasone Dipropionate and its metabolites in biological fluids like plasma. nih.govrsc.orgspringermedizin.de For instance, in studies assessing the bioequivalence of different formulations or investigating the placental transfer of the drug, the use of a stable isotope-labeled internal standard is critical for generating reliable and accurate data. researchgate.netnih.govscielo.br The use of this compound allows for the mitigation of analytical variability, ensuring that the measured concentrations accurately reflect the drug's behavior in the body. wuxiapptec.comspringermedizin.de
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₂₇D₁₀FO₇ | lgcstandards.com |
| Molecular Weight | 514.65 g/mol | lgcstandards.com |
| Alternate CAS Number | 5593-20-4 (unlabeled) | lgcstandards.com |
| SIL Type | Deuterium | lgcstandards.com |
| Appearance | Neat (typically a solid) | lgcstandards.com |
Scope and Objectives of Advanced Academic Inquiry into this compound Research
The scope of advanced academic inquiry involving this compound is sharply focused on enhancing the precision and reliability of analytical measurements in biomedical and pharmaceutical research. The primary objective is to employ this compound as a gold-standard internal standard for the development and application of highly sensitive and specific quantitative assays.
Key research objectives include:
Pharmacokinetic Profiling: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of Betamethasone Dipropionate in various preclinical and clinical settings. nih.gov The use of this compound allows for the precise quantification of the parent drug and its metabolites, providing crucial data for understanding its lifecycle in the body. nih.govmusechem.com
Bioequivalence and Bioavailability Studies: To conduct studies comparing different formulations of Betamethasone Dipropionate. researchgate.netnih.gov These studies rely on precise plasma concentration measurements over time, a task for which this compound is an essential tool for ensuring accuracy. researchgate.net
Metabolite Identification and Quantification: To trace and quantify the metabolic products of Betamethasone Dipropionate. researchgate.netresearchgate.net The stable isotope label helps in distinguishing drug-derived metabolites from endogenous compounds in complex biological matrices. researchgate.net
Improving Analytical Methodologies: To push the boundaries of analytical sensitivity and throughput for glucocorticoid analysis. bioscientifica.com Research aims to develop faster, more robust, and more sensitive LC-MS/MS methods suitable for high-throughput screening in clinical and research laboratories. bioscientifica.comresearchgate.net This includes minimizing sample volume and simplifying preparation procedures without compromising data quality. bioscientifica.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H37FO7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28?/m0/s1/i1D3,2D3,6D2,7D2 |
InChI Key |
CIWBQSYVNNPZIQ-PTSUKINQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)C1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization Strategies for Isotopic Incorporation
Retrosynthetic Analysis for Betamethasone-d10 Dipropionate Synthesis
A retrosynthetic approach to this compound begins with the target molecule and works backward to identify suitable starting materials. The primary disconnections are the two propionate (B1217596) ester linkages at the C17 and C21 positions. This reveals a key intermediate: a deuterated betamethasone (B1666872) core.
The synthesis, therefore, can be logically divided into two main stages:
The selective deuteration of a suitable betamethasone precursor.
The esterification (propionylation) of the resulting deuterated betamethasone at the 17 and 21 positions.
A common starting material for the synthesis of betamethasone itself is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which undergoes a series of chemical and fermentation steps to construct the final steroid scaffold. researchgate.net The deuteration steps are strategically inserted into this pathway or performed on the fully formed betamethasone molecule prior to esterification.
Deuteration Methodologies and High-Yield Isotopic Labeling Techniques
The incorporation of deuterium (B1214612) into the betamethasone scaffold is the most critical phase of the synthesis, demanding high selectivity and yield. Various methods can be employed to achieve the desired d10 labeling pattern.
Achieving site-specific deuteration often involves leveraging the chemical reactivity of different positions on the steroid. Ketone groups, such as the one at the C3 position in the A-ring of the steroid, are common targets for deuteration. rsc.org The α-protons to a carbonyl group can be exchanged for deuterium under either acid- or base-catalyzed conditions in the presence of a deuterium source like deuterium oxide (D₂O). rsc.orgnih.gov Recent advancements have utilized superacid catalysts, which can facilitate highly efficient and selective H/D exchange at the α-position of keto groups across a wide range of molecules, including bioactive steroids. rsc.org
Another strategy involves catalytic H/D exchange reactions. Metal catalysts, including iridium, rhodium, and palladium complexes, can activate C-H bonds, allowing for the exchange of hydrogen with deuterium from a source like D₂O or deuterium gas (D₂). acs.orggoogle.comsnnu.edu.cn For complex molecules like steroids, these methods can be tailored for late-stage deuteration, preserving the core structure. researchgate.netresearchgate.net For this compound, the deuterium labels are typically incorporated into the two propionate groups and other labile positions on the steroid backbone.
Once the deuterated betamethasone core is synthesized and purified, the final step is the formation of the dipropionate ester. This is typically achieved through an acylation reaction. The deuterated betamethasone is reacted with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst or base. chinjmap.comgoogle.com
The reaction involves the esterification of the hydroxyl groups at the C17 and C21 positions. The conditions must be carefully controlled to ensure complete diesterification without causing unwanted side reactions or degradation of the steroid scaffold. chinjmap.com A general synthesis route for non-deuterated betamethasone dipropionate involves acid-catalyzed cyclization, selective hydrolysis, and finally 21-acylation from a betamethasone starting material. chinjmap.com A similar pathway is followed for the deuterated analog.
| Step | Key Reagent/Intermediate | Purpose |
|---|---|---|
| Deuteration | Betamethasone | Steroid precursor for isotopic labeling |
| Deuteration | Deuterium Oxide (D₂O) | Deuterium source for H/D exchange |
| Deuteration | Metal or Acid Catalyst | Facilitates C-H bond activation and H/D exchange |
| Esterification | Deuterated Betamethasone | The isotopically labeled core molecule |
| Esterification | Propionic Anhydride / Propionyl Chloride | Acylating agent to form the dipropionate ester |
Isotopic exchange is a fundamental process for introducing deuterium. Base-catalyzed exchange is effective for hydrogens on carbons adjacent to carbonyl groups (α-hydrogens) due to the formation of an enolate intermediate. nih.gov Acid-catalyzed exchange can also be used, particularly for aromatic systems or via enol formation. nih.gov
Catalytic methods offer broader applicability and often greater selectivity. Homogeneous catalysts, such as Wilkinson's catalyst (tri(triphenylphosphine)-rhodium chloride), are known to catalyze the hydrogenation of alkenes and can be adapted for deuteration using D₂ gas. google.com Other metal catalysts can facilitate direct H/D exchange with D₂O, which is often preferred due to its lower cost and greater safety. snnu.edu.cn For steroids, specific catalysts have been developed that allow for selective deuteration even in complex structures, sometimes assisted by techniques like ultrasound to improve reaction efficiency. researchgate.netresearchgate.net These methods are crucial for achieving the high levels of deuterium incorporation required for a d10-labeled standard.
Purification and Characterization of Isotopic Purity
Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and potentially under-labeled species. Rigorous purification is essential to isolate this compound with high chemical and isotopic purity.
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. column-chromatography.comiconsci.com It is an effective technique for the initial clean-up of crude reaction mixtures to isolate the target compound from major impurities and is widely used in pharmaceutical research and development for purifying newly synthesized molecules, including steroids. iconsci.com Normal-phase or reversed-phase flash chromatography can be employed depending on the polarity of the target compound and impurities. biotage.com
For achieving the high purity required for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. rsc.orggoogle.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for purifying steroids and their derivatives. biotage.comgoogle.com This technique offers high resolution, allowing for the separation of the target deuterated compound from closely related impurities, including isomers or analogs with incomplete deuteration. arkat-usa.org
The successful purification is then verified by analytical techniques. The structural integrity and the precise location of the deuterium atoms are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR). rsc.organsto.gov.au High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic purity by analyzing the distribution of isotopologues. rsc.orgnih.govresearchgate.net
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Flash Chromatography | Initial purification of crude product | Separation from major impurities and unreacted reagents |
| Preparative HPLC | High-resolution final purification | Isolation of high-purity deuterated compound |
| Mass Spectrometry (MS/HRMS) | Characterization | Confirmation of molecular weight and isotopic enrichment |
| NMR Spectroscopy (¹H, ²H, ¹³C) | Characterization | Confirmation of chemical structure and location of deuterium labels |
Spectroscopic and Mass Spectrometric Approaches for Isotopic Enrichment and Purity Assessment
After synthesis, it is crucial to verify the isotopic enrichment and purity of this compound. This is accomplished using a combination of spectroscopic and mass spectrometric techniques. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for confirming the structural integrity of the molecule and the specific sites of deuteration. rsc.orgwikipedia.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. For this compound, the signals for the protons on the two propionate groups would be virtually eliminated. omicronbio.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms. ansto.gov.au
¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause small shifts in the signals of adjacent carbon atoms and a splitting of these signals due to C-D coupling, providing further evidence of successful labeling. nih.govacs.org
Quantitative NMR (qNMR) can also be used to assess the purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard. researchgate.net Together, MS and NMR provide a comprehensive characterization of the isotopic enrichment and purity of this compound, ensuring its suitability for use in sensitive analytical applications. rsc.orgomicronbio.com
Table 1: Analytical Techniques for Purity and Enrichment Assessment of this compound
| Technique | Purpose | Key Information Provided |
| LC-MS/HRMS | Isotopic Enrichment & Purity | Molecular weight confirmation, quantitative isotopic distribution (e.g., % d10, % d9), detection of non-deuterated impurities. nih.govsciex.com |
| MS/MS | Structural Confirmation | Fragmentation pattern confirms the location of deuterium labels on the propionate groups. nih.govacs.org |
| ¹H NMR | Structural Integrity & Deuteration Site | Absence of proton signals at the ethyl groups of the propionate esters. omicronbio.com |
| ²H NMR | Direct Detection of Deuterium | Direct observation of signals corresponding to the deuterium atoms at the labeled positions. ansto.gov.au |
| ¹³C NMR | Structural Confirmation | Shows characteristic shifts and couplings for carbons bonded to deuterium. nih.gov |
Challenges and Innovations in Large-Scale Deuterated Compound Synthesis for Research Applications
The production of deuterated compounds like this compound on a large scale for research and clinical applications presents several challenges. However, ongoing innovations are addressing these issues to improve efficiency and reduce costs.
Challenges:
Cost and Availability of Starting Materials: Deuterated reagents and solvents, such as D₂O and deuterated propionic acid precursors, are significantly more expensive than their non-deuterated counterparts. synmr.innih.gov The limited availability of certain complex deuterated building blocks can also add to the cost and difficulty of the synthesis. nih.gov
Scale-Up Difficulties: Transitioning a synthesis from a laboratory scale (milligrams) to a larger, industrial scale (grams or kilograms) is not always straightforward. acs.orgresearchgate.net Batch processes, which are common in lab-scale synthesis, can be inefficient and difficult to control at larger volumes due to issues with heat transfer and mixing. tn-sanso.co.jp
Purity and Analysis: Ensuring high isotopic purity (often >98%) on a large scale is a significant hurdle. nih.gov Inseparable isotopic mixtures can result from inefficient labeling reactions, requiring additional and often costly purification steps. nih.gov Furthermore, the analytical methods for verifying purity must be robust and scalable. nih.gov
Innovations:
Flow Chemistry: One of the most significant innovations is the adoption of flow chemistry for deuteration reactions. ansto.gov.auanr.fr Continuous flow reactors offer much better control over reaction parameters like temperature, pressure, and reaction time. This leads to higher efficiency, improved selectivity, and can minimize the decomposition of sensitive compounds. ansto.gov.au Flow chemistry also facilitates scaling up production by simply running the reactor for a longer duration, bypassing the limitations of batch reactor sizes. tn-sanso.co.jp
Advanced Catalysis: The development of new and more efficient catalysts for H/D exchange reactions is an active area of research. researchgate.netanr.fr This includes both homogeneous and heterogeneous catalysts that can operate under milder conditions, improving the selectivity and yield of deuteration while reducing the risk of side reactions.
Microwave-Assisted Synthesis: The use of microwave technology as a heating source can dramatically accelerate reaction times. tn-sanso.co.jp Microwave-assisted synthesis, particularly when combined with flow reactors, has shown to increase the efficiency of H-D exchange reactions significantly compared to conventional heating methods. tn-sanso.co.jp
Improved Deuterated Reagents: The increasing commercial availability of a wider range of deuterated building blocks and reagents simplifies synthetic planning and can reduce the number of steps required to produce the final deuterated compound. researchgate.net
These innovations are making the large-scale synthesis of deuterated compounds more practical and cost-effective, which is crucial for their widespread use in drug discovery, metabolic research, and as internal standards for quantitative analysis. nih.govanr.fr
Advanced Analytical Characterization and Quantification Methodologies
State-of-the-Art Mass Spectrometry for Deuterated Steroid Analysis
Mass spectrometry stands as a cornerstone for the analysis of deuterated steroids, offering unparalleled sensitivity and specificity. Various hyphenated mass spectrometry techniques are utilized to provide a comprehensive characterization of Betamethasone-d10 Dipropionate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of Betamethasone (B1666872) and its deuterated analogues in biological matrices. researchgate.netscielo.br The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. For instance, a method for the analysis of betamethasone might utilize a C8 or C18 column with an isocratic mobile phase, such as methanol (B129727) and ammonium (B1175870) formate (B1220265), to achieve efficient separation. scielo.brnih.gov
Validation of the method is critical and typically assesses linearity, sensitivity, precision, and accuracy. researchgate.netscielo.br A linear range for betamethasone quantification could be established, for example, from 0.5 to 50.0 ng/mL. researchgate.netnih.gov The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. nih.gov
Interactive Data Table: Example LC-MS/MS Method Parameters for Betamethasone Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C8 or C18 |
| Mobile Phase | Methanol and ammonium formate (e.g., 90:10, v/v) scielo.br |
| Flow Rate | 0.3 mL/min scielo.br |
| Injection Volume | 10.0 µL researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Monitored Transition (Betamethasone) | e.g., m/z 393 > 373 scielo.br |
| Monitored Transition (Internal Standard) | Dependent on the specific deuterated standard used |
| Collision Gas | Argon scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile metabolites and impurities that may be present in a this compound sample. nih.gov Due to the low volatility of steroids, derivatization is often a necessary step prior to GC-MS analysis to make the analytes more amenable to gas chromatography. nih.govmdpi.com Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com
GC-MS analysis can identify and quantify potential impurities that could interfere with accurate quantification or indicate degradation of the standard. The separation is typically performed on a capillary column, such as one with a crosslinked methyl silicone stationary phase. dshs-koeln.de The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the eluted compounds. fu-berlin.de
Interactive Data Table: Potential Volatile Impurities Amenable to GC-MS Analysis
| Compound Type | Example |
|---|---|
| Residual Solvents | e.g., Acetone, Dichloromethane |
| Derivatization Byproducts | e.g., Trimethylsilanol |
| Steroid Precursors | e.g., Androstenedione |
| Related Steroids | e.g., Dexamethasone |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Isotopic Purity Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of this compound. fu-berlin.defrontiersin.org HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. frontiersin.orgnih.gov
For a deuterated standard, HRMS is critical to verify the number and location of deuterium (B1214612) atoms and to assess the isotopic enrichment. frontiersin.org By comparing the measured mass to the theoretical exact mass, the mass accuracy can be calculated in parts-per-million (ppm), providing a high degree of confidence in the compound's identity. The isotopic distribution pattern observed in the HRMS spectrum should match the theoretical pattern for a compound with ten deuterium atoms.
Interactive Data Table: HRMS Data for Isotopic Purity Assessment
| Parameter | Value |
|---|---|
| This compound | |
| Theoretical Monoisotopic Mass | [Calculated based on specific deuteration pattern] |
| Measured Monoisotopic Mass | [Experimentally determined value] |
| Mass Accuracy (ppm) | [Calculated from theoretical and measured masses] |
| Isotopic Enrichment (%) | >98% (typical requirement) |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis and Isomer Separation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion. fit.eduresearchgate.netclemson.edu This is particularly useful for separating steroid isomers, such as betamethasone and dexamethasone, which have the same mass and can be challenging to resolve by chromatography alone. researchgate.net
In IMS-MS, ions are passed through a drift tube filled with a buffer gas, and their drift time is measured. nih.gov This drift time is related to the ion's collision cross-section (CCS), which is a measure of its three-dimensional shape. cleancompetition.org For this compound, IMS-MS can provide valuable information about its gas-phase conformation and help to ensure that it is free from isomeric impurities. fit.edu The use of different drift gases and cation adducts can be explored to enhance the separation of isomers. researchgate.net
Interactive Data Table: Example Ion Mobility Parameters for Steroid Analysis
| Parameter | Description |
|---|---|
| Drift Gas | Nitrogen, Helium, Argon, or Carbon Dioxide researchgate.net |
| Cation Adduct | Protonated ([M+H]+), Sodiated ([M+Na]+), etc. researchgate.net |
| Collision Cross-Section (CCS) | A measure of the ion's size and shape, used for identification and isomer separation cleancompetition.org |
| Resolving Power | The ability to separate ions with similar drift times |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Location Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of molecules, including the confirmation of deuterium incorporation sites in isotopically labeled compounds.
1H-NMR, 13C-NMR, and 2H-NMR for Comprehensive Structural Characterization
A combination of one- and two-dimensional NMR experiments provides a complete picture of the molecular structure of this compound.
¹³C-NMR (Carbon-13 NMR) : The ¹³C-NMR spectrum provides information about all the carbon atoms in the molecule. chemicalbook.com The chemical shifts of the carbons directly attached to deuterium atoms will be affected, often showing a characteristic triplet splitting pattern (in a proton-decoupled spectrum) due to the spin-1 nature of deuterium. This provides direct evidence of the deuteration sites.
²H-NMR (Deuterium NMR) : A ²H-NMR spectrum directly observes the deuterium nuclei. wikipedia.orgmagritek.com It is a powerful tool to confirm the presence and number of deuterium atoms in the molecule. magritek.com The chemical shifts in a ²H-NMR spectrum are very similar to those in a ¹H-NMR spectrum, allowing for the assignment of the deuterium signals based on the known proton spectrum of the parent compound. blogspot.com For analysis, the deuterated compound is typically dissolved in a protonated solvent. blogspot.com
Interactive Data Table: Representative NMR Data for Betamethasone Dipropionate Structure
| Nucleus | Key Chemical Shift (ppm) Regions (Approximate) | Information Provided |
|---|---|---|
| ¹H-NMR | 0.8 - 2.5 (Aliphatic protons), 6.0 - 7.5 (Olefinic protons) | Confirms steroid backbone and propionate (B1217596) groups. Absence of signals confirms deuteration sites. |
| ¹³C-NMR | 10 - 60 (Aliphatic carbons), 90 - 160 (Olefinic and aromatic carbons), 170 - 210 (Carbonyl carbons) chemicalbook.com | Confirms carbon framework. Splitting patterns of deuterated carbons confirm deuterium location. |
| ²H-NMR | Similar to ¹H-NMR chemical shifts blogspot.com | Direct detection and confirmation of deuterium incorporation. wikipedia.org |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Isotopic Analysis
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including isotopically labeled compounds. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the precise location of deuterium atoms within the this compound molecule.
COSY (Correlation Spectroscopy) : This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would be used to confirm the absence of specific proton signals and their correlations at the sites of deuteration. This helps verify the isotopic labeling pattern.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton (¹H) signals with directly attached carbon-13 (¹³C) nuclei. In the analysis of this compound, this technique is used to confirm which carbon atoms are bonded to deuterium by observing the absence of expected ¹H-¹³C correlation peaks.
The analysis of deuterium-induced isotope shifts on ¹³C NMR signals is another sophisticated approach. nih.govresearchgate.net By decoupling both proton and deuterium nuclei, it's possible to resolve the ¹³C resonances of different isotopologues, allowing for the quantification of the degree of isotope labeling at specific molecular sites. nih.govresearchgate.net NMR is unique in its ability to edit complex spectra by selecting for particular isotopes, which greatly simplifies the spectra and aids in compound identification. nih.gov
Quantitative NMR (qNMR) for Assay Value Determination of Reference Standards
Quantitative NMR (qNMR) has emerged as a primary method for determining the purity and concentration of chemical reference standards with high precision, traceability, and without the need for a specific reference standard of the analyte itself.
For this compound, a ¹H-qNMR experiment would be performed using a certified reference material (CRM) of a known, stable compound with a well-defined structure (e.g., maleic anhydride (B1165640), dimethyl sulfone) as an internal calibrant. By integrating the signals of specific, well-resolved protons of both the analyte and the internal standard, the absolute purity of the this compound can be calculated. The selection of non-deuterated proton signals in the this compound molecule is critical for accurate quantification.
A combination of ¹H NMR and ²H NMR can also be systematically used to determine the isotopic abundance of deuterated reagents with precision. researchgate.net
Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment
Chromatographic techniques are indispensable for assessing the chemical purity of this compound, separating it from its non-labeled counterpart, synthetic intermediates, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
HPLC and UPLC are the workhorses of pharmaceutical analysis for purity and impurity determination. ijrti.org For this compound, a reversed-phase HPLC or UPLC method is typically developed and validated. nih.gov These methods offer high resolution, sensitivity, and reproducibility. ijrti.org
A typical UPLC method for analyzing betamethasone dipropionate and its impurities would utilize a sub-2 µm particle column (e.g., C18) with a gradient elution system. nih.gov For instance, a study on betamethasone dipropionate formulations used a Waters Acquity UPLC BEH C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. nih.gov Such methods can effectively separate betamethasone dipropionate from its related substances and degradation products. nih.govresearchgate.net The use of a photodiode array (PDA) detector allows for the monitoring of the analyte and impurities at their respective maximum absorption wavelengths, often around 240 nm for corticosteroids. researchgate.net
Table 1: Illustrative UPLC Method Parameters for Betamethasone Dipropionate Analysis
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Phosphate Buffer : Acetonitrile (70:30, v/v) |
| Mobile Phase B | 20 mM Phosphate Buffer : Acetonitrile (30:70, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA at 240 nm |
| Injection Volume | 1-5 µL |
This table is illustrative and based on published methods for the non-deuterated analogue. nih.govresearchgate.net Specific parameters would require optimization for this compound.
Chiral Chromatography for Stereoisomeric Purity Assessment of Synthetic Intermediates or Side Products
The synthesis of complex steroid molecules like betamethasone can sometimes lead to the formation of stereoisomers. For instance, its epimer, dexamethasone, is a potential impurity. researchgate.net Chiral chromatography is a specialized HPLC technique used to separate enantiomers and diastereomers.
While this compound itself is a specific stereoisomer, chiral chromatography is crucial for analyzing its stereoisomeric purity. This ensures that the deuterated standard is free from its epimers or other related stereoisomers that may have formed during synthesis. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. The identification and control of such impurities are critical as different stereoisomers can have different pharmacological and toxicological profiles.
Validation Parameters for Analytical Methods in Research Contexts
For an analytical method to be considered reliable for its intended purpose, it must be validated. americanpharmaceuticalreview.comujpronline.com In a research context for a reference standard like this compound, the validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), are crucial. scielo.brfda.govich.org
Table 2: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria for Research Standards |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scielo.brich.org | The analyte peak should be well-resolved from other peaks, and peak purity analysis (e.g., using a PDA detector) should confirm homogeneity. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org | A minimum of 5 concentration levels. The correlation coefficient (r²) should typically be ≥ 0.99. ich.org |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org | Often assessed by the recovery of spiked analyte into a blank matrix. Recovery is typically expected to be within 98-102%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br It includes repeatability (intra-assay precision) and intermediate precision. scielo.br | Expressed as the Relative Standard Deviation (%RSD). For assay, %RSD should typically be ≤ 2%. For impurity analysis, it can be higher depending on the concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ujpronline.com | Typically determined based on a signal-to-noise ratio of 10:1. The method should be precise and accurate at this level. |
The validation process ensures that the analytical procedures used for characterizing this compound are suitable for their intended purpose, providing confidence in the identity, purity, and assay of this critical reference material. fda.gov
Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Model Systems
In Vitro Pharmacokinetic Profiling in Cellular and Subcellular Models
Membrane Permeability Studies Using Caco-2 and MDCK Cell Monolayers
The intestinal absorption potential of a compound is a critical determinant of its oral bioavailability. In vitro models using human colon adenocarcinoma (Caco-2) and Madin-Darby Canine Kidney (MDCK) cell monolayers are standard assays for predicting in vivo drug absorption. These cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium.
When a compound like Betamethasone (B1666872) Dipropionate is evaluated, it is applied to the apical (donor) side of the monolayer, and its appearance on the basolateral (receiver) side is measured over time. This flux is used to calculate an apparent permeability coefficient (Papp). Compounds with high permeability typically have Papp values ≥1.0 x 10⁻⁶ cm/s.
While specific experimental Papp values for Betamethasone-d10 Dipropionate in Caco-2 or MDCK cells are not widely available in published literature, its parent compound, Betamethasone Dipropionate, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which implies high permeability and low solubility scirp.org. The high lipophilicity associated with the dipropionate ester enhances its ability to traverse cellular membranes via passive diffusion. Therefore, it is anticipated to exhibit high permeability in these cellular models.
| Parameter | Expected Value/Classification | Basis of Expectation |
|---|---|---|
| Apparent Permeability (Papp) | High (≥1.0 x 10⁻⁶ cm/s) | BCS Class II drug characteristics; high lipophilicity of the dipropionate ester. |
| Primary Transport Mechanism | Passive Diffusion | Physicochemical properties of corticosteroids. |
Plasma Protein Binding Assays in Animal Models (e.g., rat, mouse, dog)
The extent to which a drug binds to plasma proteins, such as albumin and globulins, influences its distribution and clearance, as only the unbound fraction is pharmacologically active. Studies using isotopically labeled betamethasone (Betamethasone-3H) have been conducted to evaluate its plasma binding characteristics in several preclinical species, including rats and dogs nih.gov.
These investigations reveal that betamethasone binds to both albumin and globulins. Comparative studies show that its binding profile differs from other corticosteroids. For instance, betamethasone is generally less bound to plasma proteins than its stereoisomer, dexamethasone. Research on species-specific differences indicates that many compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice, a factor that is critical for interspecies pharmacokinetic scaling rsc.orgrsc.org.
| Species | Binding Proteins | Comparative Binding Extent | Reference |
|---|---|---|---|
| Rat | Albumin, Globulins | Data available from comparative studies. | nih.gov |
| Dog | Albumin, Globulins | Data available from comparative studies. | nih.gov |
| General (Rat, Dog, Mouse) | Not Specified | Binding is generally within a 5-fold range of, and often slightly lower than, human plasma. | rsc.org |
Microsomal Stability and Liver S9 Fraction Incubation Studies for Metabolic Clearance Prediction
The metabolic stability of a drug is a key factor determining its half-life and clearance. In vitro assays using liver microsomes or S9 fractions are employed to predict in vivo hepatic metabolism. The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive metabolic profile.
Regulatory filings confirm that the in vitro metabolic profile of [3H]-Betamethasone Dipropionate has been determined using post-mitochondrial (S9) liver fractions from mice, rats, rabbits, minipigs, and humans fda.govfda.gov. These studies assess the rate of disappearance of the parent compound over time to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
While specific clearance data from these studies are not publicly detailed, related research provides context. For example, a similar ester, betamethasone valerate, was shown to be hydrolyzed in both liver and intestinal S9 fractions bodorlaboratories.com. Furthermore, comparative studies in human liver microsomes found that the intrinsic clearance of betamethasone is lower than that of dexamethasone, suggesting a slower rate of Phase I metabolism nih.gov.
| Test System | Species Studied | Purpose | Contextual Findings |
|---|---|---|---|
| Liver S9 Fraction | Mouse, Rat, Rabbit, Minipig, Human | To determine the complete (Phase I and II) in vitro metabolic profile. | Studies have been conducted as part of regulatory evaluation fda.govfda.gov. |
| Liver Microsomes | Human | To determine Phase I metabolic stability and intrinsic clearance. | Intrinsic clearance of betamethasone is lower than its isomer dexamethasone nih.gov. |
Blood Partitioning and Red Blood Cell Uptake Studies
The distribution of a drug between plasma and red blood cells (RBCs) is quantified by the blood-to-plasma ratio (Rb). This parameter is crucial for accurately interpreting pharmacokinetic data, as sequestration into RBCs can affect drug clearance and volume of distribution evotec.com. An Rb value greater than 1 indicates that the drug preferentially distributes into red blood cells.
Studies have shown that betamethasone partitions into blood cells. Pharmacokinetic investigations have determined that betamethasone has a higher blood/plasma concentration ratio compared to its stereoisomer, dexamethasone. This suggests a greater affinity for or uptake into erythrocytes. While specific quantitative ratios in preclinical models like rats or dogs are not detailed in available literature, the comparative finding is a key characteristic of its pharmacokinetic profile. In vivo studies in rats have also shown that administration of betamethasone dipropionate can lead to significant alterations in hematological parameters, including erythrocyte count and hematocrit, indicating a direct interaction with blood components nih.gov.
| Parameter | Finding | Implication |
|---|---|---|
| Blood-to-Plasma Ratio (Rb) | Higher than its stereoisomer, dexamethasone. | Indicates preferential distribution into red blood cells compared to dexamethasone. Plasma clearance may underestimate total blood clearance. |
| Interaction with Erythrocytes | Administration affects hematological parameters in rats nih.gov. | Suggests significant in vivo interaction with red blood cells, supporting the partitioning data. |
In Vivo Pharmacokinetic Characterization in Animal Models
Absorption and Distribution Studies in Rodent and Non-Rodent Species using Isotopic Tracers
Isotopically labeled compounds, such as the stable isotope this compound or the radioactive tracer [3H]-betamethasone, are essential tools for conducting definitive absorption, distribution, metabolism, and excretion (ADME) studies in animal models. These tracers allow for precise quantification of the drug and its metabolites in various biological matrices.
Regulatory documentation confirms that comprehensive in vivo ADME studies have been performed for [3H]-betamethasone in rats fda.govfda.govnih.gov. These studies characterize the extent and rate of absorption, the pattern of tissue distribution, and the routes of excretion following administration. Pharmacokinetic parameters for betamethasone have also been characterized in other species, such as rabbits, following intravenous injection lawdata.com.tw. These studies provide key parameters like half-life, clearance, and volume of distribution, which are fundamental to understanding the in vivo disposition of the compound.
| Species | Parameter | Value (Mean ± SEM/SD) | Reference |
|---|---|---|---|
| Rabbit | Half-life (t½) | 228.58 ± 72.9 min | lawdata.com.tw |
| Clearance (CL) | 3.50 ± 1.18 mL/min/kg | ||
| Volume of Distribution (Vd) | 327.57 ± 69.9 mL/kg | ||
| Rat | ADME Profile | Characterized using [3H]-betamethasone. | fda.govnih.gov |
Pharmacodynamic Receptor Occupancy and Ligand Binding Studies (In Vitro)
The pharmacodynamic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). In vitro studies are essential for quantifying this interaction.
The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its potency. This is typically measured using competitive binding assays where the test compound competes with a radiolabeled ligand (like [3H]dexamethasone) for binding to the cytosolic GR. nih.gov
Betamethasone and its esters are known to be potent glucocorticoids with high affinity for the GR. nih.govnih.gov Studies on various steroid structures have shown that modifications, such as the addition of ester chains at the C-17 and C-21 positions, can significantly alter both binding affinity and lipophilicity. nih.gov For instance, the elongation of the ester chain from acetate (B1210297) to valerate tends to increase both receptor binding affinity and lipophilicity. nih.gov Biotransformed metabolites of Betamethasone Dipropionate have demonstrated strong potential binding affinity with the GR, with calculated energies ranging from -10.11 to -12.53 kcal/mol. nih.gov
Table 2: Factors Influencing Glucocorticoid Receptor Binding Affinity
| Molecular Modification | Effect on Binding Affinity | Effect on Lipophilicity |
|---|---|---|
| 17α-OH or 21-OH substitution | Increase | Decrease |
| 17α-OAc or 21-OAc substitution | Decrease | Increase |
| Elongation of ester chain (C-17/C-21) | Increase | Increase |
Upon binding to the GR, glucocorticoids translocate to the nucleus and act as ligand-activated transcription factors, modulating the expression of a wide array of genes. This genomic action underlies their anti-inflammatory and immunosuppressive effects. High-throughput methods like RNA-sequencing (RNA-Seq) and targeted methods like real-time quantitative polymerase chain reaction (RT-qPCR) are used to profile these changes in gene expression. nih.govnih.govresearchgate.net
Studies using other glucocorticoids, such as dexamethasone, have provided a detailed map of these effects. In human podocyte cell lines, RNA-Seq analysis revealed that dexamethasone upregulates genes related to cytoskeleton-related processes while downregulating genes encoding pro-inflammatory cytokines and growth factors. researchgate.net Similarly, in peripheral blood mononuclear cells, glucocorticoids were found to induce the expression of certain chemokine, cytokine, and innate immune-related genes, while repressing genes associated with the adaptive immune system. nih.gov The human adrenocortical carcinoma cell line (H295R) is another model system used with RT-qPCR to screen for chemical effects on the expression of steroidogenic genes. nih.govdtu.dk
No specific gene expression profiles have been published for cell lines exposed directly to this compound. However, it is scientifically reasonable to expect that its effects would mirror those of Betamethasone Dipropionate. As a potent GR agonist, it would be predicted to regulate the same network of glucocorticoid-responsive genes, leading to the characteristic anti-inflammatory and metabolic changes observed with this class of steroids.
Table 3: Examples of Gene Regulation by Glucocorticoids in Cell Lines
| Cell Type | Method | Upregulated Gene Functions | Downregulated Gene Functions |
|---|---|---|---|
| Human Podocytes | RNA-Seq | Cytoskeleton organization, cell adhesion | Pro-inflammatory cytokines, growth factors |
| Human PBMC | DNA Microarray | Chemokines, complement family, innate immunity | Adaptive immunity-related genes |
| Murine Macrophages | 4sU-seq | Enhancer RNAs (eRNAs) | Enhancer RNAs (eRNAs) |
Metabolic Pathways and Isotope Induced Metabolic Shift Analysis
In Vitro Metabolic Studies Using Hepatic Microsomes, Hepatocytes, and Recombinant Enzymes
In vitro systems are indispensable for dissecting the specific enzymatic reactions involved in drug metabolism. Liver microsomes, hepatocytes, and recombinant enzymes are routinely employed to identify and characterize the metabolites of xenobiotics, including corticosteroids like Betamethasone (B1666872) Dipropionate. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively nih.govresearchgate.netmdpi.com.
Phase I metabolism of Betamethasone Dipropionate primarily involves hydrolysis and oxidation reactions. The ester linkages at the C17 and C21 positions are susceptible to hydrolysis by esterases, leading to the formation of Betamethasone 17-propionate (B17P) and subsequently Betamethasone itself nih.govfda.gov. B17P is considered the primary metabolite fda.gov.
Oxidative metabolism, primarily mediated by CYP enzymes, further transforms the betamethasone core. Key oxidative reactions include 6β-hydroxylation and 11β-hydroxyl oxidation drugbank.comnih.gov. Studies with related corticosteroids, such as beclomethasone (B1667900) dipropionate, have shown that CYP3A4 and CYP3A5 are capable of metabolizing these compounds through hydroxylation and dehydrogenation nih.gov.
The use of Betamethasone-d10 Dipropionate in these in vitro systems allows for the precise tracking of deuterium (B1214612) atoms through the metabolic cascade. Mass spectrometry-based analysis can differentiate between the deuterated parent compound and its metabolites, confirming the retention or loss of deuterium at specific positions. This information is crucial for understanding the mechanism of enzymatic reactions and identifying the sites of metabolic attack.
Table 1: Key Phase I Metabolites of Betamethasone Dipropionate
| Metabolite | Metabolic Reaction | Key Enzymes Involved |
| Betamethasone 17-propionate (B17P) | Hydrolysis | Esterases |
| Betamethasone | Hydrolysis | Esterases |
| 6β-hydroxybetamethasone | Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP3A family) |
| 6β-hydroxybetamethasone 17-propionate | Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP3A family) |
This table is generated based on known metabolic pathways of betamethasone and its esters.
Following Phase I transformations, the resulting metabolites, as well as the parent drug to some extent, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. For corticosteroids, glucuronidation and sulfation are the most common conjugation pathways.
While specific data on the Phase II metabolites of this compound are limited in the public domain, the general principles of steroid metabolism suggest that the hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl groups on the steroid nucleus, are potential sites for conjugation with glucuronic acid or sulfate. In vitro studies using liver microsomes fortified with necessary cofactors (e.g., UDPGA for glucuronidation) are instrumental in identifying these conjugated metabolites nih.govresearchgate.net. The presence of the deuterium label in these conjugates would be confirmed by mass spectrometric analysis, providing a complete picture of the metabolic pathway.
In Vivo Metabolic Profiling in Animal Models Using Deuterated Tracers
The use of stable isotope-labeled compounds, such as this compound, is a well-established and safe methodology for pharmacokinetic and metabolic studies in both animals and humans, avoiding the hazards associated with radioactive isotopes nih.gov. Deuterated tracers allow for the differentiation between the exogenously administered drug and its endogenous counterparts, if any, and provide a clear signal for tracking the drug and its metabolites in complex biological matrices nih.govnih.gov.
In vivo studies in animal models are essential for understanding the complete metabolic profile of a drug, as they account for the integrated processes of absorption, distribution, metabolism, and excretion. Following the administration of this compound to animal models, biological samples such as urine, feces, plasma, and various tissues can be collected and analyzed.
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed to detect and identify the deuterated metabolites. The characteristic mass shift due to the deuterium atoms allows for the selective detection of drug-related material against a complex background of endogenous molecules. Studies on Betamethasone Dipropionate have shown that after administration, it is rapidly metabolized, with Betamethasone 17-propionate and Betamethasone being the main metabolites detected in plasma nih.gov. Corticosteroids and their metabolites are primarily eliminated in the urine drugbank.comdrugs.com. By using a deuterated tracer, a more comprehensive picture of all metabolites, including minor ones that might otherwise be missed, can be constructed across different biological compartments.
Isotope labeling with deuterium is a powerful technique for tracing the metabolic fate of a drug in vivo. By monitoring the appearance and disappearance of the deuterated parent drug and its metabolites over time in different biological fluids and tissues, researchers can map the dynamic flow of the compound through various metabolic pathways. This approach, often referred to as in vivo flux analysis, provides quantitative data on the rates of different metabolic reactions and the relative importance of competing pathways.
The stability of the carbon-deuterium bond is a fundamental requisite for the successful application of this methodology, ensuring that the label is not lost non-enzymatically nih.gov. The strategic placement of deuterium atoms in this compound ensures that the label is retained through the major metabolic transformations, allowing for accurate tracking.
Investigation of Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Stability
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond juniperpublishers.com. This effect can be particularly significant in drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step in enzymatic reactions, especially those mediated by cytochrome P450 enzymes researchgate.net.
The deliberate incorporation of deuterium at sites of metabolism can slow down the rate of metabolic clearance, thereby increasing the drug's half-life and exposure juniperpublishers.comnih.gov. This strategy has been explored to improve the pharmacokinetic profiles of various drugs juniperpublishers.com.
For this compound, the deuterium atoms are placed on the propionate (B1217596) groups. Hydrolysis of these ester groups is a primary metabolic pathway. While the KIE is most pronounced for reactions involving C-H bond cleavage, secondary isotope effects on reactions at adjacent centers can also occur. An in vitro study on the influence of betamethasone dipropionate on catalase enzyme kinetics showed an uncompetitive type of inhibition farmaciajournal.comfarmaciajournal.com. However, the direct impact of deuteration of the propionate moieties on the rate of hydrolysis by esterases would require specific enzymatic studies.
Furthermore, if any of the deuterium atoms in this compound are located at or near sites of oxidative metabolism by CYP enzymes, a significant KIE on these pathways could be expected. This could potentially lead to a "metabolic switching" phenomenon, where a metabolic pathway that is minor for the non-deuterated drug becomes more prominent for the deuterated analog because the primary pathway has been slowed researchgate.net. Investigating these potential deuterium isotope effects is crucial for fully understanding the pharmacokinetic and metabolic differences between Betamethasone Dipropionate and its deuterated counterpart nih.gov.
Impact of Deuteration on Cytochrome P450 (CYP) Mediated Metabolism and Reaction Rates
The metabolism of corticosteroids is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily located predominantly in the liver. nih.gov For the non-deuterated Betamethasone Dipropionate, CYP3A4 and CYP3A5 are the primary enzymes responsible for Phase I metabolic reactions, which include hydroxylation and dehydrogenation to form inactive metabolites. nih.govnih.gov
The introduction of deuterium into the Betamethasone Dipropionate molecule to create this compound has a significant, predictable impact on its CYP-mediated metabolism due to the kinetic isotope effect. nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond. Since CYP-mediated oxidation involves the cleavage of a C-H bond as a rate-determining step, substituting hydrogen with deuterium can slow down the reaction rate. nih.gov
This phenomenon can lead to several outcomes:
Metabolic Switching: If deuteration blocks the primary site of metabolism, the enzymatic activity may shift to alternative, non-deuterated sites on the molecule. osti.gov For corticosteroids like betamethasone, which have multiple potential sites for hydroxylation, this could lead to a different profile of metabolites compared to the non-deuterated version. researchgate.net For example, deuteration at the 6β-position of testosterone, another steroid metabolized by CYP3A4, has been shown to decrease 6β-hydroxylation and enhance the formation of other metabolites. researchgate.net
| Metabolic Reaction | Typical Site on Steroid Nucleus | Key Enzymes | Expected Effect of Deuteration at Reaction Site |
|---|---|---|---|
| Hydroxylation | e.g., 6β-position | CYP3A4, CYP3A5 | Decreased reaction rate; potential for metabolic switching to other sites. |
| Dehydrogenation | Various | CYP3A4, CYP3A5 | Decreased rate of formation of dehydrogenated metabolites. |
Influence of Deuterium Substitution on Other Metabolizing Enzymes (e.g., UGT, SULT)
Following Phase I metabolism, steroid metabolites are typically conjugated with hydrophilic moieties to facilitate their excretion. This Phase II metabolism primarily involves UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. nih.gov The metabolites of non-deuterated betamethasone are known to be excreted as glucuronides and sulfates.
The influence of deuterium substitution on the activity of UGT and SULT enzymes is less direct than its impact on CYP enzymes. The KIE is most pronounced when the bond to the isotope is broken during the rate-limiting step (a primary isotope effect). In the case of this compound, the deuterium atoms are on the steroid core, whereas glucuronidation or sulfation occurs at a hydroxyl group.
Therefore, any isotope effect on these conjugation reactions would be a secondary kinetic isotope effect. Secondary KIEs are generally much smaller than primary KIEs and result from changes in bond vibrations at a position adjacent to the reacting center. It is plausible that deuteration on the steroid backbone could subtly alter the conformation or electronic environment of the molecule, thereby slightly modifying its affinity for UGT or SULT active sites or the rate of the conjugation reaction itself. However, these effects are typically minor and there is currently a lack of specific research data quantifying the influence of deuteration on the glucuronidation or sulfation rates of corticosteroids.
Comparative Metabolic Analysis with Non-Deuterated Betamethasone Dipropionate in Preclinical Systems
A direct comparative metabolic analysis of this compound and its non-deuterated counterpart in preclinical systems is essential to fully characterize the metabolic shift induced by isotope substitution. While specific experimental data for this compound is not publicly available, a hypothetical comparison can be constructed based on the known metabolism of the parent compound and the principles of the kinetic isotope effect.
In a preclinical in vitro model using human liver microsomes, one would expect to observe the following differences:
Parent Compound Depletion: this compound would likely exhibit a slower rate of depletion compared to non-deuterated Betamethasone Dipropionate, assuming CYP-mediated metabolism is a significant clearance pathway.
Metabolite Profile: The profile of metabolites for the deuterated compound could differ significantly. The formation of metabolites resulting from C-H (C-D) bond cleavage at a deuterated position would be reduced. Conversely, there might be a relative increase in metabolites formed through pathways not affected by deuteration, such as initial ester hydrolysis, or through oxidation at non-deuterated sites (metabolic switching).
| Compound | Relative Rate of Parent Compound Depletion | Predicted Primary CYP-Mediated Metabolites | Predicted Esterase-Mediated Metabolites |
|---|---|---|---|
| Betamethasone Dipropionate | Standard (1x) | Hydroxylated and dehydrogenated metabolites at non-deuterated rates. | Betamethasone 17-monopropionate, Betamethasone. |
| This compound | Slower (<1x) | Reduced formation of metabolites at deuterated sites. Possible increase in metabolites at alternative, non-deuterated sites. | Betamethasone 17-monopropionate, Betamethasone (rate likely unaffected by core deuteration). |
These predicted differences underscore the potential for deuterium substitution to create a new chemical entity with a distinct pharmacokinetic profile, which could translate into altered therapeutic effects. figshare.com However, without direct experimental data from preclinical systems, these comparisons remain theoretical.
A Note on the Availability of Scientific Data
After a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the molecular and cellular mechanisms of This compound . The existing body of research primarily focuses on the non-deuterated form, Betamethasone Dipropionate, and more broadly on the general mechanisms of glucocorticoids.
The highly specific nature of the requested article, with its detailed outline focused exclusively on the deuterated compound, cannot be fulfilled with scientific accuracy and the required depth of information. Generating content on the specific biophysical interactions, conformational dynamics, and transcriptomic or proteomic profiles of this compound would require speculation in the absence of direct experimental evidence.
Therefore, to maintain the integrity of scientific reporting and adhere to the strict instructions of avoiding information outside the explicit scope, this article cannot be generated as requested. Further research and publication of studies specifically investigating this compound are necessary to provide the detailed molecular insights sought in the user's request.
Molecular and Cellular Mechanisms of Action and Receptor Interactions
Structure-Activity Relationships (SAR) and the Influence of Deuterium (B1214612) Substitution on Receptor Binding and Functional Activity
The biological activity of betamethasone (B1666872) dipropionate is intrinsically linked to its molecular structure, which dictates its binding affinity for the glucocorticoid receptor (GR) and its subsequent functional activity. patsnap.com The introduction of deuterium atoms to create Betamethasone-d10 dipropionate does not alter the fundamental pharmacophore but can influence its metabolic stability and pharmacokinetic profile. musechem.com
The structure-activity relationships (SAR) of corticosteroids are well-established, with specific chemical modifications significantly impacting potency and receptor affinity. For the betamethasone dipropionate molecule, key structural features contribute to its high glucocorticoid activity. The activated glucocorticoid receptor complex modulates the expression of anti-inflammatory proteins in the nucleus and represses the expression of pro-inflammatory proteins in the cytosol. medchemexpress.com
Key structural determinants for the glucocorticoid activity of betamethasone dipropionate include the fluorine atom at the C9 position, the methyl group at the C16 position, and the propionate (B1217596) esters at the C17 and C21 positions. The C17 and C21 esters, in particular, play a crucial role in the lipophilicity and binding affinity of the steroid to the glucocorticoid receptor. nih.gov Elongation of the ester chain, for instance from acetate (B1210297) to valerate, at both C17 and C21 positions has been shown to increase both binding affinity for the receptor and the lipophilicity of the steroid. nih.gov However, 21-esters generally exhibit lower binding affinity than the parent alcohol. nih.gov The substitution of hydroxyl groups at C17 and C21 generally leads to a decrease in lipophilicity but an increase in receptor affinity. nih.gov
A molecular docking study of betamethasone dipropionate showed a high binding affinity to the glucocorticoid receptor, with the carbonyl group at C3 and the hydroxyl group forming hydrogen bonds with amino acid residues in the receptor's binding domain. nih.gov Specifically, hydrogen bonds were observed between the carbonyl at C3 and Gln570 and Arg611, and between a hydroxyl group and Asn564. nih.gov Hydrophobic interactions with Leu563, Met604, Phe623, and Tyr735 also contribute to the stable binding within the ligand-binding domain of the glucocorticoid receptor. nih.gov
The table below summarizes the general structure-activity relationships for corticosteroids based on substitutions at key positions, which provides context for the high potency of betamethasone dipropionate.
| Structural Modification | Effect on Glucocorticoid Receptor Binding Affinity | Effect on Lipophilicity |
| 17α-OH substitution | Increase | Decrease |
| 21-OH substitution | Increase | Decrease |
| 17α-OAc substitution | Decrease | Increase |
| 21-OAc substitution | Decrease | Increase |
| Elongation of C17 and C21 ester chains (e.g., acetate to valerate) | Increase | Increase |
Deuterium Isotope Effects in Biological and Chemical Systems
Theoretical Underpinnings of Kinetic Isotope Effects (KIEs)
The foundation of the kinetic isotope effect lies in the principles of quantum mechanics and statistical thermodynamics. annualreviews.orgnumberanalytics.com The mass difference between hydrogen (protium, ¹H) and deuterium (B1214612) (²H or D) leads to a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orggmu.edu Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for the deuterated compound. dalalinstitute.com The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). wikipedia.org
Primary and Secondary Isotope Effects in Enzyme-Catalyzed Reactions
Kinetic isotope effects are broadly classified into primary and secondary effects. numberanalytics.comepfl.ch
Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.com For C-H bond cleavage, PKIEs (kH/kD) are typically in the range of 6 to 10. wikipedia.org In enzyme-catalyzed reactions, the observed KIE can be masked by other, non-isotopically sensitive steps like substrate binding or product release, a phenomenon known as "kinetic complexity". mdpi.com However, significant PKIEs provide strong evidence that C-H bond breaking is at least partially rate-limiting. pnas.org
Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orgprinceton.edu SKIEs are generally much smaller than PKIEs but can provide valuable information about changes in hybridization or the steric environment of the transition state. gmu.eduepfl.ch For instance, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium often results in a normal SKIE (kH/kD ≈ 1.1-1.2), while the reverse process can lead to an inverse SKIE (kH/kD ≈ 0.8-0.9). epfl.ch
Vibrational, Steric, and Tunneling Isotope Effects in Chemical Transformations
Beyond the primary and secondary classifications, other factors contribute to the observed KIEs.
Vibrational Isotope Effects: The fundamental origin of KIEs is the difference in vibrational frequencies of bonds containing different isotopes. gmu.eduprinceton.edu Heavier isotopes lead to lower vibrational frequencies and, consequently, lower zero-point energies. wikipedia.org These differences in vibrational energy between the ground state and the transition state dictate the magnitude of the KIE.
Steric Isotope Effects: The smaller vibrational amplitude of a C-D bond compared to a C-H bond results in a slightly smaller effective size for deuterium. wikipedia.orggmu.edu This "steric isotope effect" can influence reaction rates where steric hindrance is a significant factor in the transition state. wikipedia.orgutdallas.edu
Tunneling Isotope Effects: In some enzyme-catalyzed reactions, particularly those involving the transfer of light particles like protons or hydride ions, quantum tunneling can play a significant role. nih.govjohnjoemcfadden.co.ukoup.com Tunneling allows a particle to pass through an energy barrier rather than over it, a phenomenon forbidden by classical physics. oup.com The probability of tunneling is highly mass-dependent, being much lower for deuterium than for protium (B1232500). nih.gov Consequently, abnormally large KIEs, sometimes exceeding the semi-classical limit of around 7, can be indicative of quantum tunneling. mdpi.comnih.gov
Experimental Determination of Deuterium Isotope Effects for Betamethasone-d10 Dipropionate
While specific experimental data for this compound is not extensively available in public literature, the principles of KIEs can be illustrated by studies on structurally related corticosteroids. The metabolic transformations of corticosteroids, such as hydroxylation and oxidation, are often catalyzed by cytochrome P450 enzymes and are prime candidates for exhibiting significant KIEs. researchgate.netnih.govuu.nl
KIE Studies on Specific Metabolic Transformations (e.g., hydroxylation, oxidation)
The metabolism of corticosteroids frequently involves the hydroxylation of specific carbon atoms. For instance, the 6β-hydroxylation of testosterone, a reaction catalyzed by cytochrome P450 3A4, has been a subject of detailed KIE studies. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com
Another study on the microbial C-21 hydroxylation of progesterone (B1679170) by Aspergillus niger reported a deuterium isotope effect (kH/kD) of approximately 1.25-1.3. cdnsciencepub.com This value, while modest, supported a mechanism of direct oxygen insertion into the C-21 carbon-hydrogen bond as the rate-determining step, rather than a process involving enolization. cdnsciencepub.com
Table 1: Illustrative Kinetic Isotope Effects in Steroid Metabolism
| Steroid Substrate | Metabolic Transformation | Catalyst | Observed KIE (kH/kD) | Intrinsic KIE (kH/kD) | Reference |
|---|---|---|---|---|---|
| Testosterone | 6β-hydroxylation | Cytochrome P450 3A4 | 2-3 | 15 | researchgate.net, nih.gov, exlibrisgroup.com |
| Progesterone | C-21 hydroxylation | Aspergillus niger | 1.25-1.3 | Not Determined | cdnsciencepub.com |
| Δ⁵-androstene-3,17-dione | Isomerization | Ketosteroid isomerase | 1.073 (secondary) | Not Applicable | nih.gov |
This table presents data from studies on related steroids to illustrate the principles of KIEs, as direct experimental values for this compound are not widely published.
Influence of Deuteration on Conformational Stability and Dynamics using Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. pnas.org For complex molecules like steroids, NMR has been instrumental in detailed conformational analysis. pnas.orgmdpi.com Solid-state NMR has also been employed to analyze the conformations of steroids in different environments, such as in a lipid bilayer. nih.govresearchgate.net
Application of Isotope Effects in Reaction Mechanism Elucidation and Enzyme Catalysis Research
The study of kinetic isotope effects is a cornerstone of mechanistic enzymology and chemical research. mdpi.comnih.govicm.edu.pl By measuring the effect of isotopic substitution on reaction rates, researchers can gain profound insights into the transition state of a reaction. pnas.orgicm.edu.pl
Key applications include:
Identifying Rate-Determining Steps: A significant primary KIE suggests that C-H bond cleavage is a rate-limiting step in the reaction mechanism. numberanalytics.compnas.org
Distinguishing Between Reaction Mechanisms: The magnitude and type of KIE can help differentiate between competing reaction pathways, such as concerted versus stepwise mechanisms. icm.edu.pl For example, secondary KIEs can distinguish between SN1 and SN2 nucleophilic substitution reactions. wikipedia.orgdalalinstitute.com
Probing Transition State Structure: The size of intrinsic primary and secondary isotope effects can be used to infer the geometry and electronic structure of the transition state. nih.gov
Investigating Quantum Tunneling: Unusually large KIEs and their temperature dependence can provide evidence for the contribution of quantum tunneling to enzyme catalysis, revealing a deeper layer of how enzymes achieve their remarkable catalytic efficiency. nih.govnih.govyoutube.com
In the context of this compound, understanding its KIEs in various metabolic pathways would be invaluable for predicting its metabolic fate and designing analogues with potentially improved pharmacokinetic profiles. The strategic placement of deuterium at metabolically vulnerable positions can slow down metabolism, leading to a longer half-life and potentially altered therapeutic effects. wikipedia.org
Applications As an Internal Standard and Research Tracer in Omics Studies
Utility in Quantitative Bioanalytical Method Development for Endogenous Steroids and Metabolites
The "gold standard" in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard. Betamethasone-d10 dipropionate serves this role perfectly for the quantification of betamethasone (B1666872) dipropionate and structurally related corticosteroids in complex biological samples. Its utility is foundational to developing robust, accurate, and reproducible analytical methods for research purposes.
In bioanalytical research, analytes must be extracted from complex biological matrices such as plasma, urine, or tissue homogenates. During this process, which may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss is inevitable and can be variable. By adding a known quantity of this compound to the sample at the very beginning of the workflow, it experiences the same procedural losses as the unlabeled analyte.
Furthermore, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components (e.g., phospholipids, salts) suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This can lead to inaccurate quantification. Because this compound co-elutes with the unlabeled analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. The instrument measures the ratio of the analyte signal to the internal standard signal. Since both are suppressed or enhanced proportionally, the ratio remains constant, effectively canceling out the matrix effect and ensuring data accuracy.
Table 1: Hypothetical Data Illustrating Matrix Effect Correction Using this compound (IS) This interactive table can be sorted by column headers.
| Sample Type | Analyte (Unlabeled) Peak Area | IS (d10) Peak Area | Calculated Area Ratio (Analyte/IS) | Interpretation |
|---|---|---|---|---|
| Clean Solvent | 1,050,000 | 515,000 | 2.039 | Baseline response with no matrix effect. |
| Plasma Extract A | 780,000 | 382,000 | 2.042 | Significant signal suppression (~26%) for both analyte and IS, but the ratio remains accurate. |
| Plasma Extract B | 1,210,000 | 595,000 | 2.034 | Signal enhancement (~15%) for both analyte and IS, but the ratio remains accurate. |
For absolute quantification, a calibration curve is constructed. This involves preparing a series of calibration standards with increasing, known concentrations of the unlabeled analyte (betamethasone dipropionate). A fixed, constant concentration of the internal standard (this compound) is added to each standard and to the unknown research samples.
After LC-MS/MS analysis, a plot is generated not of the analyte's absolute signal, but of the ratio of the analyte peak area to the internal standard peak area on the y-axis versus the analyte concentration on the x-axis. This ratiometric approach provides a linear response over a wide dynamic range. The use of the SIL-IS corrects for any sample-to-sample variation in instrument performance or injection volume, leading to highly precise and accurate calibration curves essential for method validation according to research laboratory protocols.
Table 2: Example Calibration Curve Data for Betamethasone Dipropionate Quantification This interactive table can be sorted by column headers.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 10,250 | 501,500 | 0.020 |
| 0.5 | 51,300 | 505,100 | 0.102 |
| 2.0 | 208,400 | 510,800 | 0.408 |
| 10.0 | 1,035,000 | 507,600 | 2.039 |
| 50.0 | 5,210,000 | 512,400 | 10.168 |
In large-scale or multi-center research studies, ensuring consistency of results across different laboratories is paramount. Instruments, operators, and local procedures can introduce variability. This compound, as a well-characterized internal standard, is fundamental to harmonizing this data.
By distributing quality control (QC) samples spiked with both the analyte and the d10-labeled internal standard, each participating lab can normalize its findings. While the absolute instrument response for a given QC sample may differ significantly between Lab A's mass spectrometer and Lab B's, the final calculated concentration, derived from the analyte/IS ratio, should fall within a very tight, pre-defined acceptance range. This practice is critical for validating the integrity and comparability of data in collaborative steroidomics projects investigating physiological or pathological states.
Role in Metabolomics and Lipidomics Research as a Stable Isotope Tracer
Beyond its role in quantification, the deuterium (B1214612) label on this compound allows it to be used as a tracer to follow the metabolic fate of the parent compound in biological systems. This is a powerful technique in metabolomics and drug metabolism research.
When this compound is introduced into a biological system (e.g., cell culture or an animal model), it is processed by the same metabolic enzymes that act on the unlabeled drug. The dipropionate ester groups are first hydrolyzed by esterases to form betamethasone-d10 17-propionate and subsequently betamethasone-d10. The betamethasone-d10 core can then undergo further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolic reactions.
Using high-resolution mass spectrometry, researchers can specifically search for the isotopic signature of these metabolites. For instance, the hydrolysis to betamethasone-d10 would show a mass consistent with the loss of the propionate (B1217596) groups but the retention of the ten deuterium atoms. Any subsequent hydroxylation would add 16 Da (for oxygen) to the mass of the betamethasone-d10 core. By tracking the appearance and disappearance of these labeled metabolites over time, researchers can elucidate metabolic pathways, identify novel metabolites, and quantify metabolic flux—the rate at which the compound is processed through a specific pathway.
Table 3: Predicted Mass Signatures for Tracing Metabolic Fate of this compound This interactive table can be sorted by column headers.
| Compound | Metabolic Reaction | Key Structural Change | Expected Mass Shift from Parent |
|---|---|---|---|
| This compound | (Parent Compound) | N/A | 0 Da |
| Betamethasone-d10 17-Propionate | Ester Hydrolysis | Loss of one propionyl group (-C₃H₅O) | -57.03 Da |
| Betamethasone-d10 | Ester Hydrolysis | Loss of two propionyl groups | -114.06 Da |
In research settings, particularly those involving the hypothalamic-pituitary-adrenal (HPA) axis, it is often necessary to distinguish between an administered synthetic glucocorticoid and the body's own endogenous steroids, such as cortisol. The mass difference imparted by the deuterium label makes this distinction unambiguous.
A mass spectrometer can be set to simultaneously monitor the specific mass transitions for the endogenous steroid (e.g., cortisol) and the labeled exogenous steroid (e.g., this compound and its metabolites). This allows researchers to:
Accurately measure the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the administered drug without any cross-interference from endogenous compounds.
Simultaneously study the pharmacodynamic effect of the exogenous drug on the endogenous steroid profile. For example, researchers can precisely quantify the suppression of cortisol production following the administration of this compound, providing clear insights into HPA axis feedback mechanisms.
This dual-monitoring capability is invaluable for preclinical research aimed at understanding the complex interplay between synthetic and endogenous steroid signaling.
Advantages of Deuterated Analogs in High-Throughput Screening and Assay Development for Biological Targets
The use of stable isotope-labeled internal standards (IS), particularly deuterated analogs like this compound, is a cornerstone of modern quantitative bioanalysis, offering significant advantages in high-throughput screening (HTS) and assay development. musechem.com In quantitative analysis, an ideal internal standard should behave as identically as possible to the analyte of interest during sample preparation and analysis. acs.org Deuterated standards, where hydrogen atoms are replaced with deuterium, are nearly chemically identical to their non-labeled counterparts, ensuring they co-elute during chromatographic separation and experience similar behavior during mass spectrometric ionization. acanthusresearch.com This property is paramount for correcting variations in sample extraction, recovery, and matrix effects. acanthusresearch.comnih.gov
In the context of HTS, where thousands of compounds are rapidly screened for biological activity, mass spectrometry (MS) has become an increasingly popular detection method. embopress.org MS-based HTS offers label-free detection of native substrates and products, which can provide more physiologically relevant data and reduce instances of assay interference compared to traditional fluorescence or luminescence assays. embopress.org The speed and robustness of techniques like Acoustic Ejection Mass Spectrometry (Echo-MS) and Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI-CE-MS) are well-suited for the demands of HTS. embopress.orgjove.comnih.gov
The incorporation of deuterated internal standards in these HTS-MS assays is critical for ensuring data quality. musechem.com By adding a known quantity of the deuterated standard to each sample, variations arising from sample handling, injection volume, and matrix-induced ion suppression or enhancement can be effectively normalized. jove.comresolvemass.ca This normalization is crucial for the accurate and precise quantification needed to identify true "hits" and avoid false positives or negatives. embopress.org The use of a stable isotope-labeled internal standard (SIL-IS) has been shown to significantly improve the reproducibility and accuracy of LC-MS/MS assays by compensating for matrix effects. acanthusresearch.com For example, in MSI-CE-MS drug screening, the co-migration of a matching deuterated internal standard facilitates unambiguous drug identification and reliable quantification. jove.comacs.org
The key advantages conferred by using deuterated analogs such as this compound in HTS and assay development are summarized in the table below.
| Advantage | Description | Research Finding |
| Matrix Effect Compensation | The deuterated standard co-elutes with the analyte and experiences similar ion suppression or enhancement from the biological matrix, allowing for accurate correction. acanthusresearch.comnih.gov | The use of SIL analogs has been widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com They are a probe for data quality from complex biomatrices. nih.gov |
| Enhanced Accuracy & Precision | By correcting for variability throughout the analytical process, deuterated standards lead to more accurate and precise quantification of the target analyte. musechem.comresolvemass.ca | In one study, normalizing ion responses to a deuterated standard significantly improved overall precision from a coefficient of variance (CV) of 13.8% to 5.7%. acs.org |
| Improved Recovery Correction | During sample preparation steps like liquid-liquid extraction or solid-phase extraction, any loss of analyte is mirrored by a proportional loss of the deuterated standard. acs.org | A key benefit of using isotopically labeled analogues is their ability to compensate for errors due to the incomplete recovery of a drug during sample preparation. acs.org |
| High Specificity in MS | The mass difference between the analyte and the deuterated standard allows them to be clearly distinguished by the mass spectrometer, preventing signal overlap. acanthusresearch.com | A suitable mass difference between the analyte and the SIL internal standard is a key factor for its usability in LC/MS-MS analysis. acanthusresearch.com |
| Increased Assay Robustness | The reliability afforded by deuterated standards makes assays less susceptible to minor variations in experimental conditions, a critical factor in large-scale screening. researchgate.net | A validated LC-MS/MS method using a deuterated internal standard was described as simple and robust for quantifying a drug in human plasma. researchgate.net |
Applications in Drug Discovery Research Beyond Glucocorticoids (e.g., method development transferability to other small molecules)
The analytical principles and methodologies established using deuterated glucocorticoid standards like this compound are not confined to steroid analysis. They are highly transferable and represent a fundamental approach for quantitative bioanalysis across the entire spectrum of small molecule drug discovery. musechem.com The development and validation of a robust analytical method using a stable isotope-labeled internal standard is a foundational workflow in pharmaceutical research, applicable to virtually any small molecule therapeutic agent. researchgate.netnih.gov
This method transferability is crucial for several areas of drug discovery and development:
Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential. musechem.com Using a deuterated internal standard is the gold standard for LC-MS/MS-based PK studies, providing the high-quality data required for regulatory submissions for drugs across all therapeutic classes, from antivirals to cardiovascular agents. musechem.comnih.gov The substitution of hydrogen with deuterium can also be used to intentionally alter and improve the pharmacokinetic profile of a drug candidate itself. nih.govresearchgate.net
Metabolite Quantification: Understanding how a drug is metabolized is critical for assessing its efficacy and safety. Deuterated standards enable precise quantification not only of the parent drug but also of its various metabolites in complex biological matrices like plasma and urine. musechem.comiris-biotech.de
Bioequivalence Studies: When comparing a generic drug to its brand-name counterpart, regulatory agencies require stringent bioequivalence studies. Methods validated with deuterated internal standards provide the reliable data needed to demonstrate that the generic drug performs comparably to the original. nih.gov
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, TDM is used in the clinic to optimize dosing for individual patients. researchgate.netmedchemexpress.com The accuracy of LC-MS/MS methods employing deuterated standards makes them ideal for this application.
The core process—spiking a sample with a known amount of a deuterated standard, processing the sample, and analyzing it with LC-MS/MS to determine the analyte-to-standard ratio—is a universal technique. acs.org A research team that develops and validates such a method for a glucocorticoid can apply the same principles, equipment, and expertise to develop an assay for an oncology drug, an antibiotic, or a neurological agent. This transferability of methodology ensures efficiency and consistency in the drug development pipeline. The table below illustrates the broad applicability of using deuterated internal standards in the analysis of various drug classes.
| Drug Class | Example Application | Reference |
| Antihypertensives | A validated HPLC-MS method using a deuterated internal standard was developed for the reliable determination of olmesartan (B1677269) in human plasma for pharmacokinetic studies. nih.gov | nih.gov |
| Antibiotics | A simple and robust LC-MS/MS method was validated using deuterated ertapenem (B1671056) as an internal standard to quantify the drug in human plasma for TDM. researchgate.net | researchgate.net |
| Antivirals | The synthesis of deuterated analogues of COVID-19 antiviral agents like molnupiravir (B613847) and paxlovid was proposed for use as analytical standards and to understand metabolic profiles. acs.org | acs.org |
| Immunosuppressants | Deuterated standards are used for the quantitative analysis of immunosuppressive drugs in therapeutic drug monitoring. | medchemexpress.com |
| Vitamins | Deuterium-labeled Vitamin D metabolites have been synthesized and successfully used as internal standards for the quantification of endogenous levels in human serum by LC-MS/MS. mdpi.com | mdpi.com |
| Drugs of Abuse | In comprehensive drug surveillance, matching deuterated internal standards are used for the absolute quantification of drugs of abuse in urine specimens via MSI-CE-MS. jove.com | jove.com |
Analytical Stability and Degradation Pathway Elucidation
Forced Degradation Studies for Analytical Method Development and Purity Assessment
Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation. This helps in understanding the degradation pathways and in developing analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.
Hydrolytic Degradation Under Acidic, Basic, and Neutral Conditions
Hydrolysis is a common degradation pathway for esters like Betamethasone (B1666872) Dipropionate. Studies on the non-deuterated compound, which provides insights applicable to the d10 analog, reveal its susceptibility to degradation in acidic, alkaline, and neutral aqueous environments. pnrjournal.comscholarsresearchlibrary.com
Under acidic conditions (e.g., 0.01N HCl), significant degradation occurs. scholarsresearchlibrary.com The primary reaction involves the hydrolysis of the ester groups at the C17 and C21 positions.
In basic conditions (e.g., 0.005N NaOH), Betamethasone Dipropionate also shows considerable degradation. scholarsresearchlibrary.com The rate of degradation generally increases in alkaline pH. nih.gov The degradation in basic media primarily involves the breakdown of the ester side chain. nih.gov
Neutral hydrolysis also contributes to the degradation of the compound, although potentially at a slower rate compared to acidic and basic conditions. nih.gov The degradation follows first-order kinetics in various media. nih.govresearchgate.net The pH-rate profile for the thermal degradation of betamethasone dipropionate often exhibits a V-shape, indicating specific acid-base catalysis. nih.govresearchgate.net The compound shows maximum stability in the pH range of 3.5-4.5. researchgate.netijpsonline.com
The degradation process often involves the formation of key intermediates. For instance, the thermal degradation of Betamethasone Dipropionate can lead to the formation of Betamethasone-17-propionate and Betamethasone-21-propionate through deacylation, followed by further hydrolysis to Betamethasone alcohol. nih.govresearchgate.netresearchgate.net Betamethasone-21-propionate can act as an intermediate in this process. asianindexing.com
Table 1: Summary of Hydrolytic Degradation Conditions and Observations for Betamethasone Dipropionate This table is based on data for the non-deuterated compound, which is expected to show similar behavior for the d10 analog.
| Condition | Reagent/Parameters | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant Degradation scholarsresearchlibrary.com | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol nih.govresearchgate.net |
| Basic Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant Degradation scholarsresearchlibrary.com | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol nih.govresearchgate.net |
| Neutral Hydrolysis | Aqueous solution | Degradation observed nih.gov | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol nih.govresearchgate.net |
Oxidative Stress and Photolytic Degradation Pathways Under Controlled Conditions
Oxidative Stress: Betamethasone Dipropionate demonstrates susceptibility to oxidative degradation. pnrjournal.com Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂ at 70°C for 10 minutes) can lead to significant degradation. scholarsresearchlibrary.com The dihydroxyacetone side chain of corticosteroids is known to be prone to oxidative degradation. google.com However, some studies have shown the solid-state form to be relatively stable towards air oxidation. hec.gov.pk
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of Betamethasone Dipropionate. scholarsresearchlibrary.comhec.gov.pk Photodegradation can lead to the formation of various products, including a significant degradant identified as lumibetamethasone dipropionate. researchgate.netnih.gov Studies have shown that the photodegradation of betamethasone esters can yield two major unknown products in both aqueous and organic solvents. asianindexing.comhec.gov.pk The rate of photodegradation has been found to follow first-order kinetics. hec.gov.pk
Table 2: Forced Degradation Under Oxidative and Photolytic Stress for Betamethasone Dipropionate This table is based on data for the non-deuterated compound, which is expected to show similar behavior for the d10 analog.
| Stress Condition | Parameters | Observed Degradation | Notable Degradation Products |
| Oxidative | 3% H₂O₂, 70°C, 10 min | Significant Degradation scholarsresearchlibrary.com | Oxidized derivatives |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | Significant Degradation scholarsresearchlibrary.com | Lumibetamethasone dipropionate researchgate.netnih.gov |
Thermal Degradation Profiles and Influence of Temperature on Stability
Temperature is a critical factor influencing the stability of Betamethasone Dipropionate. Thermal degradation studies, typically conducted at elevated temperatures (e.g., 50°C for four weeks or 60°C for 2 hours), are essential to understand its stability profile. pnrjournal.comscholarsresearchlibrary.com The degradation generally follows first-order kinetics. nih.govresearchgate.net
Thermal degradation primarily involves the hydrolysis of the ester side chains, leading to the formation of Betamethasone-17-propionate, Betamethasone-21-propionate, and subsequently Betamethasone alcohol. nih.govresearchgate.netresearchgate.net The rate of thermal degradation is influenced by the solvent polarity, with the rate increasing as the solvent dielectric constant decreases. nih.gov
Identification and Characterization of Degradation Products and Impurities
A crucial aspect of stability testing is the identification and characterization of any degradation products or impurities that may form. This is vital for assessing the safety of the drug product.
Use of High-Resolution Mass Spectrometry and NMR for Structural Identification of Degradants
Modern analytical techniques are indispensable for the structural elucidation of unknown degradation products.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q/TOF-HRMS (Liquid Chromatography-Quadrupole/Time-of-Flight High-Resolution Mass Spectrometry) are powerful tools for determining the elemental composition of degradants with high accuracy. researchgate.net This information, combined with fragmentation patterns from tandem mass spectrometry (MS/MS), provides significant clues about the structure of the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY, HSQC, and HMBC), is the gold standard for unambiguous structure elucidation of organic molecules. researchgate.netnih.gov After isolation of a degradation product, often using semi-preparative HPLC, NMR analysis can confirm its complete chemical structure. researchgate.netnih.govresearchgate.net For instance, NMR was instrumental in identifying a major photodegradation product of Betamethasone Dipropionate as lumibetamethasone dipropionate. researchgate.netnih.gov
Impurity Profiling from Synthesis and Storage Conditions (e.g., residual solvents, process impurities)
Impurity profiling encompasses the identification and quantification of all potential impurities in a drug substance. These can arise from various sources:
Synthesis-Related Impurities: These include starting materials, intermediates, by-products, and reagents used in the manufacturing process. medwinpublishers.com For example, in the synthesis of betamethasone dipropionate, related substances such as betamethasone 17-propionate and betamethasone 21-propionate are potential impurities. ijpsonline.comresearchgate.net
Storage-Related Impurities (Degradation Products): These are impurities that form over time due to the degradation of the drug substance under storage conditions. The forced degradation studies discussed earlier are designed to predict and identify these impurities.
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed can remain as impurities. medwinpublishers.com
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities. sci-hub.st Validated analytical methods, typically HPLC-based, are required to control the levels of these impurities within acceptable limits. google.comresearchgate.net
Long-Term Stability for Reference Standard Storage and Handling in Research Laboratories
The long-term stability of Betamethasone-d10 Dipropionate as a reference standard is critical for ensuring the accuracy and reproducibility of analytical measurements over time. Proper storage and handling are essential to minimize degradation and maintain the integrity of the material.
For optimal long-term stability, this compound reference standards should be stored in a freezer at temperatures of -20°C. lgcstandards.comlgcstandards.com The material is typically supplied as a neat solid in amber glass vials to protect it from light, which can cause photodegradation. lgcstandards.com While the solid form is stable for shipping at ambient temperatures, prolonged storage under such conditions is not recommended. lgcstandards.com
Once the container is opened, it is advisable to handle the standard in a controlled environment to prevent contamination and moisture absorption. For preparing stock solutions, the standard should be dissolved in a suitable organic solvent, such as methanol (B129727) or chloroform. lgcstandards.com These solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated (2°C to 8°C) or frozen temperatures to slow down potential solvent evaporation and degradation. industry.gov.au It is best practice to avoid storing deuterated compounds in acidic or basic solutions to prevent deuterium (B1214612) exchange. researchgate.net
A Certificate of Analysis for a commercial batch of this compound indicates a retest date of 10 years when stored at -20°C, suggesting excellent long-term stability under these conditions. lgcstandards.com
Table 1: Recommended Storage and Handling Conditions for this compound Reference Standard
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Long-term) | Minimizes thermal degradation and ensures long-term stability. lgcstandards.comlgcstandards.com |
| Shipping Temperature | Room Temperature | Stable for short durations. lgcstandards.com |
| Container | Amber glass vial | Protects from light to prevent photodegradation. lgcstandards.com |
| Handling | Use in a controlled environment | Prevents contamination and moisture absorption. |
| Solution Storage | Refrigerated (2-8°C) or Frozen | Slows solvent evaporation and degradation of the dissolved standard. industry.gov.au |
Kinetics of Degradation and Derivation of Analytical Shelf-Life for Research Materials and Standards
The degradation of Betamethasone Dipropionate, the non-deuterated parent compound, has been studied and provides a basis for understanding the potential degradation of its deuterated counterpart. The primary degradation pathway involves the hydrolysis of the ester groups at the C17 and C21 positions. nih.govresearchgate.net
The degradation of Betamethasone Dipropionate follows first-order kinetics. nih.govnih.gov Its stability is significantly influenced by the pH of the medium, with maximum stability observed in the pH range of 3.5 to 4.5. nih.gov The degradation products identified are primarily Betamethasone-17-propionate, Betamethasone-21-propionate, and subsequently Betamethasone alcohol, formed through deacylation and interconversion. nih.govresearchgate.net
The rate of degradation is influenced by the solvent, with faster degradation generally observed in organic solvents compared to aqueous buffer solutions or cream and gel formulations. nih.gov
Table 2: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone Dipropionate in Different Media
| Medium | Apparent First-Order Rate Constant (kobs) x 10⁻³ h⁻¹ |
| Methanol | 1.87 |
| Acetonitrile | 1.75 |
| Phosphate (B84403) Buffer (pH 7.5) | 0.452 |
| Cream | 0.285 |
| Gel | 0.239 |
Data adapted from studies on non-deuterated Betamethasone Dipropionate. nih.gov
The analytical shelf-life of a reference standard is the period during which it is expected to remain within its specified quality limits when stored under the defined conditions. For this compound, a supplier-defined retest date of 10 years for a neat standard stored at -20°C provides a strong indication of its analytical shelf-life under these conditions. lgcstandards.com For solutions of the standard, the shelf-life would be shorter and would need to be determined by the end-user through their own stability studies, monitoring for any decrease in purity or concentration over time.
Computational Chemistry and Molecular Modeling of Isotopic Variants
Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Properties
Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. researchgate.netepfl.ch These ab initio methods solve the Schrödinger equation to describe the distribution of electrons and predict a range of molecular characteristics without reliance on experimental data. epfl.ch For isotopic variants like Betamethasone-d10 Dipropionate, QM calculations can elucidate the effects of deuteration on molecular geometry, stability, and spectroscopic signatures. nih.gov
Conformational Analysis and Energy Landscapes of Deuterated and Non-Deuterated Forms
The biological activity of a steroid is intrinsically linked to its three-dimensional shape. The crystal structure of the non-deuterated Betamethasone (B1666872) Dipropionate shows a characteristic conformation: Ring A is planar, Rings B and C adopt chair conformations, and Ring D assumes an envelope shape. researchgate.net Computational conformational analysis using QM methods can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
Deuteration is known to affect molecular structure and stability. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, a consequence of the lower zero-point vibrational energy of the heavier isotope. nih.gov This can lead to subtle differences in the conformational energy landscape of this compound compared to its protium (B1232500) counterpart. These differences, though small, can influence the molecule's flexibility and its preferred orientation when interacting with biological targets.
Table 1: Predicted Effects of Deuteration on Betamethasone Dipropionate Properties
| Property | Effect of Deuteration (C-H to C-D) | Underlying Principle |
|---|---|---|
| Bond Length | Slightly shorter | Lower zero-point energy of the C-D bond nih.gov |
| Bond Strength | Slightly stronger (higher dissociation energy) | Lower zero-point energy results in a deeper potential well nih.gov |
| Vibrational Frequency | Lower for stretching and bending modes | Increased reduced mass of the C-D oscillator |
| Molecular Volume | Slightly smaller | Shorter C-D bond lengths |
| Conformational Stability | Potentially altered energy minima and transition states | Changes in vibrational frequencies and bond strengths |
Prediction of Vibrational Frequencies (e.g., IR, Raman) and NMR Chemical Shifts for Structural Validation
Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for structural elucidation. researchgate.netnih.gov QM calculations can accurately predict these spectra, providing a means to validate computational models and interpret experimental data. nih.gov
For this compound, the most significant difference in the predicted vibrational spectrum would be the appearance of C-D stretching and bending modes at lower frequencies (wavenumbers) compared to the corresponding C-H modes in the non-deuterated molecule. This isotopic shift is a direct consequence of the increased mass of deuterium (B1214612) and serves as a clear spectroscopic marker for deuteration.
Similarly, NMR chemical shifts can be predicted computationally. While the substitution of deuterium for hydrogen would have a minimal effect on the ¹³C NMR spectrum, the ¹H NMR spectrum would be fundamentally altered by the absence of signals from the deuterated positions. This makes NMR a definitive tool for confirming the specific locations of isotopic labeling.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions and Dynamics
While QM methods are ideal for studying static properties, Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like ligand-receptor binding and the influence of solvent.
Solvent Effects and Conformational Stability in Aqueous Environments and Protein Binding Pockets
The behavior of a drug molecule is heavily influenced by its environment, particularly the solvent. Experimental studies on non-deuterated Betamethasone Dipropionate have shown that its degradation and stability are dependent on solvent polarity and pH. nih.gov MD simulations, especially those using explicit solvent models, can replicate these environments and provide an atomistic view of solvation. They can be used to study the hydration shell around this compound and compare its conformational stability in aqueous solution versus the hydrophobic environment of the GR binding pocket. The slightly altered polarity and molecular volume of the deuterated compound could lead to differences in solvation energies and conformational dynamics.
In Silico Prediction of Metabolic Hotspots and Isotope Effects on Reactivity and Enzyme-Substrate Interactions
The study of deuterated drug analogues, such as this compound, provides valuable insights into metabolic stability and reaction mechanisms. Computational chemistry and molecular modeling are instrumental in predicting how isotopic substitution affects the pharmacology of a drug. These in silico approaches allow for the anticipation of metabolic pathways, the quantitative estimation of kinetic isotope effects (KIEs), and a detailed understanding of the interactions between the drug molecule and its biological targets.
Prediction of Metabolic Hotspots
Metabolic hotspots are chemically labile sites on a molecule that are most susceptible to enzymatic modification. The identification of these hotspots is a critical step in drug design, as modifications at these sites can significantly alter a compound's pharmacokinetic profile. For Betamethasone Dipropionate, the primary sites of metabolism are expected to be mediated by Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP3A5 isoforms, which are known to metabolize corticosteroids. semanticscholar.orgnih.govresearchgate.netnih.gov
In silico metabolism prediction tools, such as MetaSite, StarDrop, Semeta, and BioTransformer, utilize various algorithms to identify these hotspots. moldiscovery.comoptibrium.comoptibrium.combiotransformer.cafrontiersin.org These programs often employ a combination of knowledge-based systems, derived from extensive databases of metabolic transformations, and structure-based methods that simulate the docking of the substrate into the enzyme's active site. optibrium.com The prediction process typically considers factors like the accessibility of a specific atom to the catalytic center of the enzyme and the chemical reactivity of the C-H bond. optibrium.com
For Betamethasone Dipropionate, the predicted metabolic hotspots would likely include hydroxylation and dehydrogenation reactions. semanticscholar.orgnih.gov Based on the metabolism of similar corticosteroids, such as beclomethasone (B1667900) dipropionate, potential sites for oxidative metabolism include the C6 position. semanticscholar.orgnih.gov The propionate (B1217596) esters are also susceptible to hydrolysis by esterases. nih.gov
The following table outlines the probable metabolic hotspots for Betamethasone Dipropionate as would be predicted by in silico models, along with the enzymes likely involved.
| Predicted Metabolic Hotspot (Atom/Group) | Type of Metabolic Reaction | Primary Metabolizing Enzyme(s) | In Silico Prediction Approach |
|---|---|---|---|
| C6 Position | Hydroxylation, Dehydrogenation | CYP3A4, CYP3A5 | Substrate docking, reactivity models |
| C17-Propionate Ester | Hydrolysis | Esterases | Knowledge-based transformation rules |
| C21-Propionate Ester | Hydrolysis | Esterases | Knowledge-based transformation rules |
| Other Steroid Ring Positions | Hydroxylation | CYP3A4, CYP3A5 | Substrate docking, accessibility analysis |
Isotope Effects on Reactivity
The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org This difference in bond strength results in a higher activation energy required to break the C-D bond, which in turn can slow down the rate of metabolic reactions occurring at the site of deuteration. libretexts.org This phenomenon is known as the Kinetic Isotope Effect (KIE). libretexts.orgnih.govwikipedia.org The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). nih.govwikipedia.org
For this compound, the ten deuterium atoms are strategically placed to potentially reduce the rate of metabolism at specific hotspots. A significant primary KIE is expected if the C-D bond cleavage is the rate-limiting step of the metabolic reaction. nih.govresearchgate.net In silico tools like Kinisot and Quiver can be used to predict KIEs based on quantum mechanical calculations of the vibrational frequencies of the reactant and the transition state. github.comucla.edu
The following table presents hypothetical predicted KIE values for the metabolism of this compound at various positions, illustrating how deuteration is expected to impact reactivity.
| Metabolic Reaction | Position of Deuteration | Predicted KIE (kH/kD) | Expected Impact on Metabolism |
|---|---|---|---|
| C6-Hydroxylation | Deuterium at C6 | ~5-8 | Significant reduction in the rate of 6-hydroxylation |
| C6-Dehydrogenation | Deuterium at C6 and/or C7 | ~3-6 | Moderate to significant reduction in dehydrogenation rate |
| Propionate Ester Hydrolysis | Deuterium on propionate group | ~1 (secondary KIE) | Minimal to no direct effect on the rate of hydrolysis |
| Metabolism at non-deuterated sites | N/A | 1 | No change in metabolic rate; potential for metabolic switching |
A significant KIE at one metabolic site can lead to a phenomenon known as "metabolic switching," where the enzymatic activity is redirected to an alternative, non-deuterated site on the molecule. nih.gov
Enzyme-Substrate Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for visualizing and understanding the interactions between a drug molecule and its target enzyme at an atomic level. nih.govuu.nlresearchgate.netnih.govsioc-journal.cnacs.org
Molecular Docking: This computational method predicts the preferred orientation of a ligand (this compound) when bound to the active site of a protein (e.g., CYP3A4 or the glucocorticoid receptor). nih.govresearchgate.net Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, docking studies can reveal how the molecule fits within the active site of metabolizing enzymes and how this positioning makes certain "hotspots" accessible to the enzyme's catalytic machinery. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. uu.nlnih.govsioc-journal.cnacs.org These simulations can reveal conformational changes in both the enzyme and the ligand upon binding, which can be crucial for catalysis. nih.gov For this compound, MD simulations could be used to study the stability of its interaction with CYP3A4, the role of specific amino acid residues in the active site in substrate binding, and how the deuteration might subtly alter the dynamics of the complex. The binding of steroids to human P450 enzymes is often best described by a conformational-selection model. nih.gov
The following table summarizes the key parameters that can be analyzed through in silico modeling of the enzyme-substrate interactions of this compound.
| Computational Method | Key Parameters Analyzed | Insights Gained for this compound |
|---|---|---|
| Molecular Docking | Binding energy/affinity, binding pose, hydrogen bonds, hydrophobic interactions | Predicts the most stable binding orientation in the enzyme's active site and identifies key interacting residues. |
| Molecular Dynamics (MD) Simulations | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand contact analysis | Assesses the stability of the enzyme-substrate complex and the flexibility of both the protein and the ligand during the interaction. |
Regulatory Science Considerations for Reference Standards and Research Use
Quality Standards for Deuterated Reference Materials in Biomedical Research
The use of deuterated compounds, such as Betamethasone-d10 Dipropionate, as internal standards in biomedical research, particularly in mass spectrometry-based quantification, necessitates stringent quality standards to ensure the accuracy and reliability of analytical data. resolvemass.cabiomol.com The fundamental principle is that the quality of the reference material directly impacts the quality of the research outcomes. Key quality attributes for deuterated reference materials include identity, purity (both chemical and isotopic), and stability.
The identity of the reference material must be unequivocally confirmed to ensure it is the correct molecule. This is typically achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For deuterated compounds, NMR is particularly crucial for confirming the position and extent of deuterium (B1214612) labeling.
Chemical purity refers to the absence of any extraneous chemical substances, while isotopic purity relates to the percentage of the deuterated isotope versus the non-deuterated and partially deuterated analogues. High isotopic purity is critical to prevent cross-talk or interference with the analyte being measured. The isotopic distribution is typically determined by mass spectrometry.
Stability of the deuterated reference material under specified storage and handling conditions is another critical parameter. Instability can lead to degradation of the material, compromising its purity and concentration, thereby leading to inaccurate quantification in analytical assays. Stability studies are conducted to establish appropriate storage conditions and shelf-life.
A well-characterized reference standard, combined with robust analytical methodology, is foundational for achieving accurate and precise analytical results. biomol.com
Table 1: Key Quality Parameters for Deuterated Reference Materials
| Quality Parameter | Description | Typical Analytical Techniques | Importance in Research |
| Identity | Confirmation of the correct chemical structure, including the location of isotopic labels. | ¹H NMR, ¹³C NMR, 2D-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Ensures that the standard corresponds to the analyte of interest. |
| Chemical Purity | Absence of organic or inorganic impurities. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Elemental Analysis | Prevents interference from contaminants that could affect analytical signals. |
| Isotopic Purity | The degree of enrichment with the stable isotope (e.g., deuterium) and the absence of unlabeled or partially labeled molecules. | Mass Spectrometry (MS) | Minimizes signal overlap and ensures accurate quantification of the target analyte. |
| Assay/Concentration | The precisely determined amount of the substance in the reference material. | Quantitative NMR (qNMR), Mass Balance Approach | Crucial for the accurate calibration of analytical instruments and quantification of the analyte in unknown samples. |
| Stability | The ability of the reference material to maintain its specified properties over time under defined storage conditions. | HPLC, MS, and other relevant stability-indicating methods over time. | Guarantees the integrity and reliability of the standard throughout its shelf life. |
| Homogeneity | Uniformity of the property value throughout the batch of the reference material. | Statistical analysis of measurements from multiple sub-samples. | Ensures that each aliquot of the reference material is representative of the entire batch. |
Good Manufacturing Practice (GMP) for Analytical Reference Standards (if applicable to commercial supply for research purposes)
While the full scope of Good Manufacturing Practice (GMP) as defined for pharmaceuticals is not always legally required for analytical reference standards intended for research use only, the principles of GMP are highly relevant and often applied by commercial suppliers to ensure the quality and consistency of their products. chromatographyonline.comsafetyculture.com The guiding principle of GMP is that quality should be built into the product, not just tested for at the end. who.int This is critical for reference materials, as their entire purpose is to serve as a benchmark for quality.
For commercial suppliers of research-grade standards like this compound, adherence to a robust quality management system that incorporates GMP principles is a hallmark of reliability. fda.govotsuka.co.jp This includes:
Defined Manufacturing Processes: Having a clearly defined and controlled synthesis and purification process for the deuterated compound ensures batch-to-batch consistency. who.int
Quality Control: Implementing stringent quality control checks at various stages of production, from raw materials to the final product, is essential. chromatographyonline.com This includes the analytical testing described in the previous section.
Documentation: Thorough documentation of all manufacturing and quality control activities provides a complete audit trail and ensures traceability. chromatographyonline.comwho.int This includes standard operating procedures (SOPs), batch records, and certificates of analysis.
The application of these GMP principles, even when not mandated by regulation for research-grade materials, provides researchers with a higher level of confidence in the integrity of the reference standards they use, which is fundamental for producing reproducible and reliable research data. chromatographyonline.com
Traceability and Certification of Isotopic Purity and Assay Value for Research-Grade Materials
Metrological traceability is a fundamental concept for all reference materials, including deuterated standards used in research. It refers to the property of a measurement result whereby it can be related to a recognized reference, such as a national or international standard, through an unbroken chain of comparisons, each with a stated uncertainty. eurachem.orgeurachem.org This ensures that the assigned values for properties like purity and concentration are accurate and comparable across different laboratories and over time. eurachem.org
The certification of isotopic purity and assay value for a research-grade material like this compound is a rigorous process. Reputable suppliers provide a Certificate of Analysis (CoA) with each reference standard. eurachem.orgcanada.ca This document provides detailed information about the characterization of the material and the certified values for its key properties.
The determination of the assay value, or concentration, of the reference material is often performed using a primary method like quantitative NMR (qNMR) or a mass balance approach. The mass balance approach involves subtracting the mass of all identified impurities (e.g., water, residual solvents, inorganic content) from 100%.
Isotopic purity is typically determined using high-resolution mass spectrometry, which can distinguish between the fully deuterated molecule and any partially deuterated or non-deuterated counterparts. The certificate will state the isotopic enrichment, often as a percentage.
Table 2: Example of a Certificate of Analysis for a Deuterated Reference Standard
| Parameter | Value | Method |
| Product Name | This compound | - |
| Lot Number | XXX-YYY-ZZZ | - |
| Chemical Formula | C28H27D10FO7 | - |
| Molecular Weight | 514.65 g/mol | - |
| Chemical Purity (Assay) | 99.5% | HPLC |
| Isotopic Enrichment | 99.2 atom % D | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Date of Certification | YYYY-MM-DD | - |
| Recommended Storage | -20°C, protect from light | - |
| Traceability Statement | The assigned values are traceable to the International System of Units (SI) through calibration using certified reference materials. | - |
Inter-laboratory Harmonization and Proficiency Testing for Bioanalytical Methods Utilizing Deuterated Standards in Collaborative Research
Collaborative research projects, which are common in many areas of biomedical science, rely on the ability to compare data generated in different laboratories. When bioanalytical methods utilizing deuterated standards like this compound are employed, inter-laboratory harmonization and proficiency testing become critical to ensure the comparability and reliability of results. nih.gov
Inter-laboratory harmonization aims to reduce the variability between laboratories by standardizing analytical methods as much as possible. This can involve agreeing on common standard operating procedures (SOPs), using the same or equivalent analytical platforms, and, crucially, using the same well-characterized reference materials. The use of a common lot of a deuterated internal standard in all participating laboratories can significantly reduce a major source of analytical variability. mdpi.com
Proficiency testing (PT), also known as inter-laboratory comparison, is a formal process to evaluate the performance of laboratories for specific tests or measurements. cirad.fr In the context of bioanalytical methods using deuterated standards, a typical PT scheme would involve a central organizing body sending a set of identical, well-characterized samples to participating laboratories. These samples might be, for example, plasma or urine spiked with a known concentration of the non-labeled analyte (e.g., Betamethasone (B1666872) Dipropionate).
The participating laboratories then analyze the samples using their own methods, which would typically involve the use of the deuterated internal standard. The results are sent back to the organizers, who perform a statistical analysis to assess the performance of each laboratory against the known values and against the results of the other laboratories. cirad.fr Regular participation in PT schemes helps laboratories to identify and correct for potential biases in their methods and provides an objective measure of their analytical competence. rivm.nl This is essential for ensuring that data from collaborative research studies are robust, reliable, and can be confidently pooled and compared.
Future Research Directions and Unanswered Questions
Exploration of Novel Deuteration Strategies and Synthetic Methodologies for Complex Steroid Analogs
The synthesis of complex deuterated steroids like Betamethasone-d10 Dipropionate presents significant challenges, demanding high regioselectivity and efficiency. Future research is critically focused on developing more sophisticated and versatile deuteration methodologies. A primary goal is the advancement of late-stage functionalization, which allows for the introduction of deuterium (B1214612) into a complex molecule at a late point in the synthetic sequence. acs.org This approach is highly desirable as it minimizes the need for lengthy, de novo syntheses and allows for the diversification of existing steroid scaffolds. acs.org
Key areas of exploration include:
Hydrogen Isotope Exchange (HIE): This remains the most investigated method for direct C-H to C-D bond transformation. acs.org Innovations are centered on developing new catalysts, including those based on iridium, rhodium, and palladium, that can achieve high selectivity for specific C-H bonds even in the presence of numerous other reactive sites. acs.orgresearchgate.net For instance, methods are being refined for the selective deuteration of specific positions on the steroid nucleus, such as the C(16)-H2 protons in estrone, through enolate formation with sodium deuteroxide. frontiersin.org
Reductive and Dehalogenative Deuteration: These techniques are emerging as powerful tools in the labeling toolkit. acs.org They involve the reduction of functional groups like ketones or the replacement of halogen atoms with deuterium, offering alternative pathways to deuteration when direct HIE is not feasible. researchgate.net
Programmable and Reversible Labeling: Recent breakthroughs include programmable labeling platforms that allow for selective deuteration at different positions on a molecule using tunable reaction conditions. acs.org For example, a reverse hydrogen isotope exchange strategy has been developed for the non-directed C2-deuteration of indoles, a concept that could be adapted for steroid systems. acs.org
A comparison of emerging strategies is summarized below:
| Deuteration Strategy | Mechanism | Advantages | Challenges |
| Catalytic HIE | Direct exchange of C-H for C-D bonds mediated by a metal catalyst (e.g., Iridium, Rhodium). acs.org | High atom economy, suitable for late-stage functionalization. | Achieving high regioselectivity in complex molecules, catalyst cost and sensitivity. acs.org |
| Acid/Base-Catalyzed Exchange | Exchange of acidic or enolizable protons for deuterium in the presence of a deuterated acid or base (e.g., NaOD). frontiersin.org | Simple reagents, effective for specific activated positions. | Limited to exchangeable protons, potential for side reactions. |
| Reductive Deuteration | Reduction of a functional group (e.g., carbonyl, double bond) using a deuterium source. researchgate.net | Provides access to deuterated sites not accessible by HIE. | Requires a suitable precursor with the target functional group. |
| Reverse Isotope Exchange | A strategy that leverages reversible reactions to install deuterium at thermodynamically favored positions. acs.org | Offers novel selectivity patterns, can be programmable. | Method development is complex, may require specific functionalities. |
Future work will likely focus on combining these strategies and leveraging computational chemistry to predict reaction outcomes, thereby streamlining the synthesis of novel and intricately deuterated steroid analogs for advanced research.
Advanced Spectroscopic Techniques for Real-Time Isotope Effect Monitoring in Biological Systems
Understanding the kinetic isotope effect (KIE) in a biological context is crucial for developing deuterated drugs and for accurately interpreting data from tracer studies. While traditional methods measure endpoints, the future lies in advanced spectroscopic techniques that can monitor these effects in real-time and within complex physiological environments like intact cells or tissue homogenates. conicet.gov.arlongdom.org
Emerging techniques in this domain include:
Real-Time NMR Spectroscopy (RT-NMR): High-resolution RT-NMR is a powerful tool for observing molecular transformations at an atomic level without disrupting the biological system. conicet.gov.ar By using isotope-labeled probes (e.g., a deuterated steroid), researchers can selectively "filter" the NMR signals to monitor only the compound of interest and its metabolic products over time. conicet.gov.ar This allows for the direct measurement of reaction kinetics and the identification of transient metabolic intermediates. conicet.gov.ar
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopies offer high molecular specificity and can distinguish between different isotopologues (molecules differing only in their isotopic composition). rsc.org These techniques are non-invasive and can be applied for in-situ and online monitoring of metabolic processes, providing real-time concentration data of both reactants and products. longdom.orgrsc.org Surface-Enhanced Raman Scattering (SERS) further boosts sensitivity, making it a promising tool for tracking molecules at very low concentrations. longdom.org
Advanced Mass Spectrometry (MS): While MS is inherently a destructive technique, its adaptation for real-time analysis is rapidly advancing. longdom.org Techniques like ambient ionization mass spectrometry allow for the direct analysis of biological samples in their native state, providing temporal information on molecular changes. longdom.org When coupled with isotopic labeling, MS can track the flow of metabolites through pathways and provide insights into KIEs on metabolic rates.
The table below highlights the capabilities of these advanced techniques:
| Technique | Principle | Key Advantage for Isotope Monitoring |
| Real-Time NMR | Detects nuclear spin properties of isotopes like ¹³C, ¹⁵N, and ²H. conicet.gov.ar | Provides atomic-resolution structural and quantitative data on labeled molecules and their products in real-time within intact systems. conicet.gov.ar |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific molecular vibrations. rsc.org | Non-invasive, online monitoring; can distinguish C-H vs. C-D bonds to track deuterated compounds. rsc.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, revealing vibrational modes. longdom.org | Label-free analysis of cellular components, non-destructive for continuous monitoring over time. longdom.org |
| Ambient Ionization MS | Generates ions from samples in their native environment for MS analysis. longdom.org | Provides spatial and temporal molecular information with high sensitivity and specificity, allowing for in-situ tracking of metabolites. longdom.org |
The integration of these techniques will be instrumental in moving beyond static measurements to a dynamic understanding of how deuteration affects the interaction of steroids with enzymes and receptors in living systems. numberanalytics.comnih.gov
Integration of Deuterated Tracers in Multi-Omics and Systems Biology Approaches for Comprehensive Pathway Elucidation
Systems biology aims to understand the holistic operation of biological systems by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Deuterated tracers like this compound are invaluable tools in this endeavor, particularly for elucidating the dynamics of metabolic networks. bohrium.com Metabolomics, which provides a snapshot of the phenotype, is greatly enhanced by isotope tracing, as it reveals the flow (flux) of molecules through pathways rather than just their static concentrations. researchgate.net
Future research will focus on:
Nontargeted Tracer Fate Detection (NTFD): This innovative method expands on traditional metabolomics by using stable-isotope tracers to discover and map metabolic pathways without prior knowledge of the network. researchgate.net By analyzing the mass isotopomer distributions in downstream metabolites, NTFD can reveal the connectivity of metabolic pathways coupled to the deuterated tracer. researchgate.net
Multi-Omics Data Integration: A significant challenge and a major goal is the effective integration of isotope tracing data with transcriptomic and proteomic data. nih.govnih.gov For example, observing a change in the metabolic flux of a deuterated steroid can be correlated with changes in the expression of genes (transcriptomics) and proteins (proteomics) for specific metabolic enzymes. This multi-layered view provides a much deeper and more mechanistic understanding of cellular regulation and response to stimuli. researchgate.net
Quantitative Flux Maps: The ultimate goal is to move from qualitative pathway mapping to quantitative metabolic flux maps. acs.org By precisely measuring the rate of label incorporation from a deuterated substrate into various metabolic products, researchers can calculate the absolute rates of metabolic reactions. nih.govacs.org This requires sophisticated computational models and robust analytical data, but it provides unparalleled insight into the operational state of cellular metabolism.
The integration of deuterated tracers into systems biology workflows allows researchers to address fundamental questions about how cells regulate steroid synthesis, catabolism, and signaling under various physiological and pathological conditions. nih.gov
Computational Advancements for Predictive Modeling of Isotope Effects and Metabolic Fates with Higher Accuracy
While experimental work is essential, the ability to predict the consequences of deuteration would dramatically accelerate research and development. The in vivo effects of deuteration can be unpredictable; a slowdown in metabolism at one site may be compensated by "metabolic switching" to an alternative, non-deuterated site. portico.org Computational modeling offers a path to anticipate these effects with greater accuracy.
Future directions in this area include:
Quantum Mechanics (QM) Models: The kinetic isotope effect is fundamentally a quantum mechanical phenomenon, originating from the difference in zero-point vibrational energy between a C-H and a C-D bond. portico.org Advanced QM models are being developed to calculate the energy barriers for bond cleavage with high accuracy, allowing for the a priori prediction of primary KIEs for specific enzymatic reactions.
Hybrid QM/MM Models: For large systems like an enzyme-substrate complex, full QM calculations are computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the reactive center (e.g., the C-D bond being cleaved) with high-level QM theory and the surrounding protein and solvent with more efficient classical mechanics (MM). This approach provides a balance of accuracy and computational feasibility.
Machine Learning and AI: As more experimental data on the metabolic fate of deuterated compounds becomes available, machine learning algorithms can be trained to recognize patterns and predict outcomes. These models could integrate a wide range of parameters, including the compound's structure, the site of deuteration, and the known substrate specificity of metabolic enzymes (like Cytochrome P450s) to predict metabolic stability and potential metabolite profiles. doi.org
Whole-System Pharmacokinetic Models: Integrating predicted KIEs into physiologically based pharmacokinetic (PBPK) models will allow for more accurate simulations of how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in the whole body.
These computational advancements will serve as a crucial screening tool, helping researchers to prioritize which deuteration strategies and which specific analogs of complex steroids are most likely to yield desired properties, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming trial-and-error experimentation. doi.org
Expanding the Use of Deuterated Glucocorticoids as Probes in Non-Traditional Research Areas
The utility of deuterated compounds is not limited to pharmacology and clinical diagnostics. Their unique properties as stable, traceable markers open up applications in diverse scientific fields.
Environmental Science: Synthetic glucocorticoids are considered environmental contaminants of emerging concern due to their release into aquatic ecosystems via wastewater. pku.edu.cn Deuterated glucocorticoids, such as deuterated cortisol, are essential tools for environmental analysis. They serve as ideal surrogate standards or internal standards in methods developed to trace and quantify trace levels of these hormones in sewage treatment plants and receiving river waters. pku.edu.cn Future studies could use deuterated glucocorticoids in controlled experiments to precisely track their environmental fate, including biodegradation pathways, sorption to sediments, and bioaccumulation in aquatic organisms.
Materials Science: While less explored, there are potential applications for deuterated compounds in materials science. The substitution of hydrogen with deuterium can subtly alter intermolecular forces, such as hydrogen bonding. In the context of steroid-based materials (e.g., liquid crystals or functional polymers), incorporating deuterated glucocorticoids could be used to probe and potentially modify material properties. The distinct vibrational signature of the C-D bond could also be used as a spectroscopic probe to study the orientation and dynamics of steroid molecules within a material matrix.
The expansion into these non-traditional areas underscores the versatility of deuterated molecules like this compound as precision tools for scientific investigation, far beyond their initial applications.
Q & A
Q. How can co-elution challenges in HPLC analysis of this compound and its metabolites be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
